Cetirizine Polyethylene Glycol (PEG) Ester
Description
Evolution and Rationale of Prodrug Design in Drug Delivery Systems
The concept of a prodrug involves the chemical modification of a biologically active compound to form a less active or inactive molecule. This new entity is designed to undergo a transformation within the body, releasing the active parent drug. The primary goal of this strategy is to overcome undesirable properties of the parent drug, such as poor solubility, chemical instability, inadequate membrane permeability, rapid metabolism, and unpleasant taste.
Initially, prodrug design focused on simple chemical modifications, like creating esters or amides, to improve oral absorption. Over time, as the understanding of pharmacokinetics and drug metabolism deepened, prodrug strategies have become increasingly sophisticated. Modern approaches now include the development of prodrugs that can target specific tissues or cells, thereby increasing efficacy and reducing off-target side effects. This evolution reflects a shift towards more controlled and targeted drug delivery systems.
Principles and Applications of Polyethylene (B3416737) Glycol (PEG) Conjugation in Biomedical Research
Polyethylene glycol (PEG) conjugation, known as PEGylation, is a well-established technique for enhancing the therapeutic properties of various molecules, from small drugs to large proteins. PEG is a non-toxic, non-immunogenic, and water-soluble polymer. The covalent attachment of PEG chains to a therapeutic agent can lead to several beneficial changes:
Increased Size: The addition of a PEG chain increases the hydrodynamic volume of the molecule, which can significantly reduce its clearance by the kidneys, thus extending its circulation time in the body.
Masking Effect: The PEG chain can shield the attached molecule from enzymatic degradation and recognition by the immune system.
Improved Solubility: PEG can increase the water solubility of hydrophobic drugs, which can be a major hurdle in their formulation and administration.
These principles have been successfully applied to numerous therapeutic proteins and are increasingly being explored for small molecule drugs.
The field of PEGylation dates back to the 1970s. The initial research demonstrated that attaching PEG to proteins could decrease their immunogenicity. This breakthrough led to the development of the first FDA-approved PEGylated drug, Adagen (pegademase bovine), in 1990 for the treatment of a form of severe combined immunodeficiency. The success of Adagen was followed by other notable PEGylated biopharmaceuticals, such as Pegasys (peginterferon alfa-2a) for hepatitis C and Neulasta (pegfilgrastim) for neutropenia. These examples solidified PEGylation as a pivotal technology in improving drug stability and reducing dosing frequency.
The connection between the drug and the polymer is a critical component of the prodrug design. This linker must be stable enough to remain intact while the drug circulates in the body but also be cleavable to release the active drug at the desired site of action. For drugs with a carboxylic acid group, like cetirizine (B192768), an ester linkage is a common choice.
An ester bond is formed between the carboxylic acid of the drug and a hydroxyl group on the PEG molecule. This bond is designed to be broken by esterase enzymes, which are prevalent in the blood and various tissues, thereby regenerating the active drug. The rate of this cleavage can be controlled by the specific chemical structure of the linker, allowing for either rapid or sustained release of the parent compound.
Overview of Cetirizine as a Model Carboxylic Acid-Containing Pharmaceutical for Ester Prodrug Derivatization
Cetirizine, a second-generation antihistamine, possesses a terminal carboxylic acid group that makes it an ideal candidate for ester-based prodrug development. nih.govnih.gov This functional group allows for relatively straightforward chemical modification. nih.gov Studies have shown that cetirizine's carboxylic acid can readily react with polyols like sorbitol, glycerol (B35011), and polyethylene glycols to form esters. nih.govresearchgate.netresearchgate.net This reactivity has been observed even at temperatures as low as 40°C. nih.gov
The creation of a Cetirizine PEG Ester serves as a valuable research model to investigate how PEGylation can alter the physicochemical properties and pharmacokinetic profile of a small molecule drug containing a carboxylic acid. researchgate.netresearchgate.net
Academic Significance and Research Gaps for Cetirizine PEG Ester Conjugates
The study of Cetirizine PEG Ester conjugates holds significant academic interest as it provides insights into the broader application of PEGylation to small molecule drugs. Research has demonstrated that the esterification of cetirizine with PEG is a reversible reaction. researchgate.netresearchgate.net The rate of this reaction is notably faster for cetirizine compared to other carboxylic acid-containing drugs like indomethacin (B1671933), and it is influenced by the molecular weight of the PEG used; for instance, the reaction is slower in the more viscous PEG 1000 than in PEG 400. researchgate.netresearchgate.net
Despite these findings, there are still considerable research gaps. While the chemical kinetics of the esterification have been studied, comprehensive in vivo data on the pharmacokinetic profile and the rate of hydrolysis of Cetirizine PEG Ester back to the active cetirizine is not extensively documented in publicly available literature. The stability of these esters has also been noted as a concern, with degradation observed at higher temperatures. nih.gov Further investigation is needed to optimize the PEG chain length and linker chemistry to create a stable prodrug with a predictable and beneficial release profile.
Research Findings on Cetirizine Esterification Kinetics
Kinetic studies have been performed to understand the reaction between cetirizine and various PEGs. The data highlights the reactivity of cetirizine's carboxylic acid group.
Table 1: Comparative Esterification Rates and Predicted Shelf-Life
| Drug | PEG Type | Temperature | Relative Esterification Rate | Predicted Shelf-Life (t₉₅%) at 25°C |
|---|---|---|---|---|
| Cetirizine | PEG 400 | 80°C | ~240 times faster than Indomethacin | 30 hours |
| Indomethacin | PEG 400 | 80°C | Baseline | Not specified |
| Cetirizine | PEG 1000 | Not specified | 10-fold decrease vs. PEG 400 | Not specified |
Data sourced from kinetic studies on the esterification of cetirizine and indomethacin in PEG. researchgate.netresearchgate.net
The table above illustrates that cetirizine is significantly more reactive than indomethacin under similar conditions. researchgate.netresearchgate.net It also shows that the choice of PEG molecular weight has a substantial impact on the reaction rate, likely due to differences in viscosity. researchgate.netresearchgate.net
Properties
CAS No. |
1509941-93-8 |
|---|---|
Molecular Formula |
C₂₁H₂₅ClN₂O₃[C₂H₄O]n |
Molecular Weight |
432.94 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of Cetirizine Polyethylene Glycol Peg Ester
Esterification Reaction Mechanisms for Cetirizine (B192768) and Polyethylene (B3416737) Glycols
The formation of Cetirizine PEG Ester occurs through the esterification of cetirizine's carboxylic acid group with the terminal hydroxyl groups of polyethylene glycol. nih.gov This reaction is reversible and has been shown to follow second-order kinetics. nih.govresearchgate.net The core mechanism underlying this transformation is a nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org
Nucleophilic acyl substitution is the fundamental reaction pathway for the esterification of cetirizine with PEG. masterorganicchemistry.comlibretexts.org This type of reaction involves a nucleophile attacking the carbonyl carbon of an acyl group, leading to the replacement of a leaving group. masterorganicchemistry.com In this specific synthesis, the alcohol (the terminal hydroxyl group of PEG) acts as the nucleophile, and the carboxylic acid of cetirizine is the acyl substrate.
The mechanism proceeds in two main steps:
Nucleophilic Addition: The nucleophilic oxygen atom of a PEG hydroxyl group attacks the electrophilic carbonyl carbon of the cetirizine carboxylic acid. This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. libretexts.orgyoutube.com
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair of electrons on the negatively charged oxygen reforms the carbon-oxygen double bond. Concurrently, the leaving group (in this case, a hydroxyl group which subsequently becomes a water molecule after proton transfer) is expelled. libretexts.orgyoutube.com
To enhance the rate and efficiency of the esterification reaction between cetirizine and PEG, catalytic methods are employed. These approaches lower the activation energy of the reaction without being consumed in the process. Both acid catalysts and enzymes have been utilized for this purpose.
Acid catalysis, often using a strong mineral acid like sulfuric acid, is a common method for promoting esterification. The mechanism involves the protonation of the carbonyl oxygen on the cetirizine molecule by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydroxyl group of the PEG molecule. The reaction proceeds through the standard nucleophilic acyl substitution pathway, with the key difference being the enhanced reactivity of the protonated substrate.
To ensure high yields, these reactions are typically conducted under anhydrous conditions to minimize the reverse reaction, which is the acid-catalyzed hydrolysis of the ester. Techniques such as adding molecular sieves can be employed to sequester the water produced during the reaction, thereby shifting the equilibrium in favor of ester formation.
An alternative, "green chemistry" approach to synthesizing Cetirizine PEG Ester involves the use of enzymes, specifically lipases. nih.gov Lipases are highly efficient biocatalysts for esterification reactions and offer several advantages over chemical catalysts, including high specificity, milder reaction conditions, and a reduction in unwanted side reactions.
The enzyme Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, is a well-documented biocatalyst for producing various esters in solvent-free systems. nih.gov In this process, the enzyme facilitates the nucleophilic attack of the PEG hydroxyl group on the cetirizine carboxylic acid within its active site. This method can achieve very high conversion rates, often exceeding 98%, under optimized conditions. nih.gov The use of enzymatic synthesis provides a sustainable and highly effective route to producing high-purity Cetirizine PEG Ester. nih.gov
Catalytic Approaches in Ester Formation
Precursor Selection and Stoichiometric Considerations
The successful synthesis of Cetirizine PEG Ester relies heavily on the appropriate selection of precursor materials and the precise control of their relative amounts. The primary precursors are cetirizine, which provides the carboxylic acid moiety, and a polyethylene glycol of a specific molecular weight, which provides the hydroxyl group. nih.govresearchgate.net
Kinetic studies have investigated the reaction using different grades of polyethylene glycol, such as PEG 400 and PEG 1000, at temperatures ranging from 50°C to 80°C. nih.govsigmaaldrich.com The choice of PEG molecular weight is a critical factor, as it significantly influences the reaction kinetics. Research has demonstrated that lower molecular weight PEGs, like PEG 400, facilitate faster esterification rates compared to higher molecular weight variants like PEG 1000. nih.gov This is attributed to the lower viscosity and consequently greater molecular mobility of the reactants in the lower molecular weight PEG, which enhances the diffusion of reactants. nih.gov For instance, at 80°C, cetirizine was found to esterify approximately 240 times faster than indomethacin (B1671933) under similar conditions in PEG 400. nih.govsigmaaldrich.com
The stoichiometry of the reactants is a key parameter in optimizing the yield of Cetirizine PEG Ester. While the theoretical reaction involves a 1:1 molar ratio of cetirizine to PEG's terminal hydroxyl groups, in practice, an excess of PEG is often used. Employing a molar ratio where PEG is in excess, for example, 1.5:1 (PEG to cetirizine), helps to drive the reversible esterification reaction forward, maximizing the conversion of cetirizine into its ester form according to Le Châtelier's principle.
The progress of the reaction and the quantification of the final products are typically monitored using analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), while High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is used for the structural identification of the ester products. nih.govresearchgate.net
Interactive Data Table: Kinetic Parameters of Cetirizine Esterification
This table summarizes key findings from kinetic studies on the esterification of cetirizine with different polyethylene glycols.
| Parameter | PEG 400 | PEG 1000 | Observation | Reference(s) |
| Reaction Temperature Range | 50 - 80°C | 50 - 80°C | Kinetic studies performed across this range. | nih.gov, researchgate.net |
| Relative Esterification Rate | High | Low | Rate constants decreased by a factor of 10 in PEG 1000 compared to PEG 400. | nih.gov |
| Reason for Rate Difference | Lower Viscosity, Higher Mobility | Higher Viscosity, Lower Mobility | Reduced viscosity in PEG 400 enhances reactant diffusion. | , nih.gov |
| Optimal Molar Ratio (Cetirizine:PEG) | 1:1.5 | 1:1.5 | Excess PEG is used to drive the reaction equilibrium toward ester formation. | |
| Activation Energy (Ea) | ~70 kJ/mol | Not Specified | Determined from an Arrhenius plot for the reaction in PEG 400. | researchgate.net |
| Forward Rate Constant (k₁) at 80°C | 2.4 × 10⁻² L/mol·min | Not Specified | Significantly faster than other carboxylic acid-containing drugs like indomethacin. |
Influence of Polyethylene Glycol Chain Length on Synthetic Efficiency
The molecular weight and corresponding chain length of the polyethylene glycol reagent play a critical role in the efficiency of the esterification process. Research has demonstrated a distinct relationship between the PEG chain length and the reaction kinetics. Specifically, the rate of esterification is inversely affected by the chain length of the PEG.
Kinetic studies comparing the esterification of cetirizine in PEG 400 and PEG 1000 at various temperatures (50°C, 60°C, 70°C, and 80°C) revealed that the reaction rate constants decreased by a factor of 10 when moving from PEG 400 to PEG 1000. researchgate.netresearchgate.net This significant reduction in reaction speed is primarily attributed to the increased viscosity of the higher molecular weight PEG, which impedes molecular mobility and the frequency of effective collisions between the reacting species. researchgate.net Consequently, formulations using lower molecular weight PEGs, such as PEG 400, exhibit much faster ester formation. For instance, cetirizine is esterified approximately 240 times faster than another carboxylic acid-containing drug, indomethacin, in PEG 400 at 80°C. researchgate.netresearchgate.net
Interactive Table: Effect of PEG Chain Length on Cetirizine Esterification Rate
| PEG Type | Relative Viscosity | Relative Esterification Rate | Primary Influencing Factor |
|---|---|---|---|
| PEG 400 | Lower | High | Lower viscosity allows for greater molecular mobility. researchgate.net |
| PEG 1000 | Higher | Low (decreased by a factor of 10 compared to PEG 400) | Increased viscosity hinders reaction kinetics. researchgate.netresearchgate.net |
Reaction Condition Optimization and Process Control
Optimizing reaction conditions is paramount for maximizing the yield and purity of the Cetirizine PEG Ester while minimizing degradation and by-product formation. Key parameters that require stringent control include temperature, solvent choice, and reaction time.
Temperature is a critical factor influencing both the rate and equilibrium of the esterification reaction. Studies have identified an optimal temperature range of 50–80°C for the synthesis. Within this range, a temperature of 70°C is often cited as optimal when using PEG 400. The reaction is reversible, and higher temperatures can also promote the degradation of the formed ester. researchgate.net Kinetic studies performed at temperatures ranging from 40°C to 120°C have been used to model the reaction and predict product stability, constructing Arrhenius plots to understand the temperature dependency. researchgate.net
In this synthesis, the polyethylene glycol often serves as both the reacting polymer and the solvent medium, eliminating the need for additional solvents. The choice of PEG itself (e.g., PEG 400 vs. PEG 1000) is therefore the primary "solvent" consideration, with its viscosity directly impacting reaction efficiency as previously discussed. researchgate.net To favor product formation in this reversible reaction, an excess of PEG (e.g., a 1.5:1 molar ratio of PEG to cetirizine) can be used to shift the equilibrium.
Interactive Table: Temperature Effects on Cetirizine PEGylation
| Temperature | Effect on Reaction | Notes |
|---|---|---|
| 40°C | Reaction proceeds, but slowly. More than 1% ester formation observed within one week. researchgate.net | Lower temperatures favor stability but result in very long reaction times. |
| 50-80°C | Optimal range for synthesis. | Balances reaction rate with product stability. 70°C is considered optimal for PEG 400. |
| >80°C | Increased reaction rate, but also increased degradation of the ester product. researchgate.netresearchgate.net | Higher temperatures can negatively impact overall yield due to instability. |
Continuous monitoring of the reaction is essential for process control. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for quantifying the concentrations of cetirizine and the resulting PEG ester during the reaction. researchgate.net For more detailed analysis and identification of products, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is employed. researchgate.net
A significant by-product in PEG-containing formulations is Cetirizine N-oxide. nih.govresearchgate.net This impurity does not arise from the esterification itself but from a parallel degradation pathway. The oxidation of PEG can form reactive peroxide intermediates, which in turn oxidize the piperazine (B1678402) nitrogen of the cetirizine molecule to form the N-oxide. nih.govresearchgate.net Forced degradation studies, often conducted across a pH range of 3 to 10, are used to model this process and identify the conditions that favor its formation. nih.govresearchgate.net The identity of this by-product is confirmed by techniques such as LC-MS/MS and by comparing its chromatographic retention time with that of a synthesized Cetirizine N-oxide reference standard. nih.gov
Purification Techniques for Cetirizine Polyethylene Glycol (PEG) Ester Conjugates
Post-synthesis, a robust purification strategy is required to isolate the Cetirizine PEG Ester from unreacted cetirizine, excess PEG, and any by-products like Cetirizine N-oxide. A combination of chromatographic and physical separation techniques is often utilized.
High-Performance Liquid Chromatography (HPLC) is the primary analytical and preparative technique for isolating and purifying Cetirizine PEG Ester conjugates. Reversed-phase HPLC methods are commonly validated for this purpose.
A typical system uses a C18 column (e.g., Symmetry C18 or Waters XBridge C18) to achieve baseline separation of the cetirizine, its ester, and degradation products. researchgate.net The mobile phase often consists of an aqueous buffer and an organic modifier. For example, a mobile phase of 50 mM potassium dihydrogen phosphate (B84403) (KH₂PO₄) and acetonitrile (B52724) in a 60:40 v/v ratio, with the pH adjusted to 3.5, has been shown to be effective. Another system utilizes a sodium perchlorate (B79767) buffer (pH 3.5; 0.1 mol L⁻¹) with acetonitrile (55:45, v/v). researchgate.net Detection is typically performed using a UV detector at a wavelength around 235 nm. researchgate.net
For industrial-scale purification, physical separation methods are often more practical than preparative chromatography. Ultrafiltration and diafiltration are effective techniques for removing unreacted cetirizine and other small molecules, yielding a product with greater than 98% purity.
Precipitation is another viable strategy. This can be achieved by altering the pH of the solution or by adding an anti-solvent. For instance, a process for purifying cetirizine hydrochloride involves adjusting the pH to between 7.5 and 8.5 to facilitate the removal of certain impurities, followed by the addition of a solvent mixture (e.g., ethanol (B145695) and dichloromethane) and a subsequent pH adjustment to 6.0-7.0 to induce crystallization. google.com The crystallized or precipitated product is then collected by filtration and washed with a suitable solvent, such as dichloromethane, to remove remaining impurities before drying. google.com A similar principle of adjusting solvent composition and pH can be applied to selectively precipitate the ester conjugate. Furthermore, two-step liquid-liquid extraction procedures have been developed to separate cetirizine from interfering substances prior to analysis, a technique that can be adapted for purification. nih.gov
Analytical Confirmation of Conjugate Structure
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to confirming the formation of the this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the Cetirizine PEG Ester conjugate. Primarily, ¹H NMR is used to confirm the successful esterification and identify the key structural components of the new molecule.
The formation of the ester bond can be confirmed by observing characteristic shifts in the signals of protons adjacent to the reaction site. Specifically, the protons of the ethylene (B1197577) glycol unit directly attached to the carboxyl group of cetirizine would show a downfield shift compared to the terminal hydroxyl protons of the parent PEG molecule. Conversely, the protons of the ethoxyacetic acid chain on the cetirizine moiety would also experience a shift upon ester formation.
In the ¹H NMR spectrum of the conjugate, the following features are expected:
PEG Backbone: A prominent, large singlet or multiplet peak typically observed around 3.6 ppm, corresponding to the repeating ethylene oxide units (-O-CH₂-CH₂-) of the PEG chain. nih.gov For larger polymers, ¹³C satellite peaks may become significant and should not be mistaken for impurities. nih.gov
Cetirizine Aromatic Protons: A series of multiplets in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the chlorophenyl and phenyl rings of the cetirizine structure.
Piperazine Ring Protons: Signals for the protons on the piperazine ring of cetirizine. These signals can sometimes be broad due to conformational exchange, a known phenomenon for cetirizine hydrochloride in solution. researchgate.netnih.gov
Terminal Group Protons: Specific signals corresponding to the terminal groups of the PEG chain and the protons on the cetirizine moiety near the ester linkage provide definitive evidence of conjugation. nih.gov For instance, analysis of cetirizine degradation products has shown that changes to the piperazine ring, such as N-oxidation, cause a downfield shift of the adjacent protons, a principle that also applies to esterification. researchgate.net
Table 1: Expected ¹H NMR Spectral Regions for Cetirizine PEG Ester
| Structural Moiety | Expected Chemical Shift (δ, ppm) | Signal Characteristics |
|---|---|---|
| PEG Backbone (-O-CH₂-CH₂-)n | ~ 3.6 | Intense singlet or multiplet |
| Aromatic Protons (Cetirizine) | ~ 7.0 - 7.5 | Complex multiplets |
| Piperazine Ring Protons (Cetirizine) | Variable | May appear as broad signals |
| Protons adjacent to Ester Linkage | Shifted | Downfield shift compared to parent molecules |
| Terminal PEG Group (if not cetirizine) | Variable | Dependent on the specific end group |
Mass Spectrometry (MS)
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is an indispensable technique for confirming the molecular weight and identity of the Cetirizine PEG Ester. nih.govresearchgate.net This method provides direct evidence of successful conjugation by detecting the molecular ion of the newly formed ester.
Given that PEGylation results in a polymer with a range of molecular weights (polydispersity), MS analysis will typically show a distribution of peaks, each corresponding to a conjugate with a different number of ethylene oxide units. The mass of each peak in the distribution should correspond to the mass of the cetirizine molecule plus the mass of a specific PEG oligomer.
Key applications of MS in the analysis of Cetirizine PEG Ester include:
Confirmation of Molecular Weight: The mass spectrum will display a series of ions separated by 44.03 Da, which is the mass of a single ethylene oxide repeating unit (C₂H₄O). This confirms the presence of the PEG chain.
Product Identification: LC-MS is used to identify the reaction products from the esterification process, confirming the formation of the desired monoester and detecting any potential side products. nih.govresearchgate.net Studies have used HPLC-MS to confirm the formation of a monoester product with no evidence of di-esterification under typical synthesis conditions.
Structural Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion. The resulting fragmentation pattern provides further structural confirmation, showing characteristic fragments of both the cetirizine and PEG moieties. For example, methods developed for cetirizine quantification use multiple reaction monitoring (MRM) to track specific parent-to-daughter ion transitions, such as 389.26 → 165.16 and 201.09 for cetirizine, a technique adaptable for structural confirmation of the conjugate. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to verify the formation of the ester functional group and confirm the presence of characteristic bonds from both the cetirizine and PEG components. The FTIR spectrum of the conjugate will be a composite of the spectra of its precursors but with distinct new features.
Key spectral features for the confirmation of the Cetirizine PEG Ester include:
Ester Carbonyl (C=O) Stretch: The appearance of a strong absorption band typically in the region of 1735-1750 cm⁻¹ is the most direct evidence of ester formation. This peak is absent in the parent cetirizine acid, which shows a carboxylic acid C=O stretch at a lower wavenumber.
C-O-C Stretch (PEG Backbone): A very strong and characteristic peak for the ether linkages of the PEG backbone is expected around 1100 cm⁻¹. nih.gov This band is often the most prominent in the spectrum of PEG conjugates. nih.gov
Disappearance of Carboxylic O-H: The broad absorption band corresponding to the hydroxyl group (O-H) of the carboxylic acid in cetirizine (typically ~2500-3300 cm⁻¹) should disappear or be significantly diminished upon successful esterification.
Cetirizine Aromatic Rings: Absorptions corresponding to the C=C stretching of the aromatic rings in cetirizine are expected around 1500-1600 cm⁻¹. researchgate.net
Table 2: Key FTIR Absorption Bands for Structural Confirmation
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| Ester C=O Stretch | 1735 - 1750 | Confirms ester bond formation |
| PEG C-O-C Stretch | ~ 1100 | Confirms presence of PEG backbone |
| Aromatic C=C Stretch | 1500 - 1600 | Confirms presence of cetirizine moiety |
| Carboxylic Acid O-H Stretch | 2500 - 3300 (Broad) | Disappearance confirms reaction of carboxylic acid |
Chromatographic Purity Assessment (e.g., HPLC-UV, HPLC-MS)
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the Cetirizine PEG Ester conjugate and for quantifying its concentration. nih.govresearchgate.net The technique separates the ester from unreacted cetirizine, unreacted PEG, and any reaction by-products.
A typical setup involves reverse-phase HPLC (RP-HPLC) with UV detection. researchgate.net The method must be capable of resolving the more hydrophobic ester conjugate from the more polar parent cetirizine.
Methodology: Validated HPLC methods often use a C18 column. researchgate.net Mobile phases are typically a mixture of an aqueous buffer (e.g., potassium phosphate, phosphoric acid) and an organic solvent like acetonitrile or methanol. internationalscholarsjournals.com Gradient elution may be employed to effectively separate all components in the reaction mixture. google.comnih.gov
Detection: UV detection is commonly used, with the detection wavelength set to an absorbance maximum for cetirizine, such as 231 nm or 232 nm. researchgate.netgoogle.com
Purity Analysis: The purity of the conjugate is determined by the relative peak area of the main product peak compared to the total area of all peaks in the chromatogram. Kinetic studies of the esterification reaction between cetirizine and PEG have utilized HPLC-UV to determine the concentrations of the reactants and products over time. nih.govresearchgate.net
HPLC-MS: Coupling HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for both purity assessment and peak identification, confirming that the main peak corresponds to the Cetirizine PEG Ester and identifying the masses of any impurities. researchgate.net
Table 3: Example HPLC Parameters for Cetirizine-Related Compound Analysis
| Parameter | Example Condition | Reference(s) |
|---|---|---|
| Column | C18 (e.g., Symmetry C18, CLC-ODS) | researchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with pH adjustment | internationalscholarsjournals.com |
| Detection | UV at ~231 nm | researchgate.netinternationalscholarsjournals.com |
| Analysis Type | Purity assay, quantification of reactants and products | nih.govresearchgate.net |
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides a fundamental validation of the conjugate's empirical formula by determining the mass percentages of its constituent elements (carbon, hydrogen, nitrogen, chlorine, and oxygen). The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula.
The generalized molecular formula for Cetirizine PEG Ester is C₂₁H₂₅ClN₂O₃[C₂H₄O]ₙ. lgcstandards.compharmaffiliates.com The variable 'n' represents the number of repeating ethylene oxide units, which means the theoretical elemental composition will vary depending on the average molecular weight of the PEG used in the synthesis.
Kinetic and Mechanistic Investigations of Esterification and Hydrolysis
Reaction Kinetics of Cetirizine (B192768) Esterification with Polyethylene (B3416737) Glycols
Kinetic studies have been conducted to understand the rate and mechanism of the reaction between cetirizine and various polyethylene glycols. nih.govsigmaaldrich.com The esterification reaction involves the carboxylic acid group of cetirizine and the terminal hydroxyl groups of PEG. nih.gov Research has demonstrated that this reaction is reversible and follows a second-order kinetic model. nih.govsigmaaldrich.com
The rate of esterification between cetirizine and polyethylene glycols has been quantified by determining the reaction rate constants at various temperatures. nih.govsigmaaldrich.com In a key study, the kinetics of cetirizine esterification were investigated in PEG 400 at temperatures of 50°C, 60°C, 70°C, and 80°C. nih.govsigmaaldrich.com A second-order reversible kinetic model was successfully applied to describe the reaction course. nih.gov
For instance, at 80°C in PEG 400, the forward rate constant (k1) for the esterification of cetirizine was determined to be significantly higher than that of another carboxylic acid-containing drug, indomethacin (B1671933), under the same conditions. nih.gov Cetirizine was found to be esterified approximately 240 times faster than indomethacin at this temperature, highlighting the high reactivity of cetirizine's carboxylic acid group with PEG. nih.govsigmaaldrich.com The activation energy for the esterification of cetirizine in PEG 400 has been calculated to be approximately 70-73 kJ/mol. researchgate.net
Table 1: Esterification Rate Data for Cetirizine
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Reaction Order | Second-Order Reversible | PEG 400 & PEG 1000 | nih.govsigmaaldrich.com |
| Relative Reactivity | ~240x faster than Indomethacin | PEG 400 at 80°C | nih.govsigmaaldrich.com |
| Activation Energy (Ea) | 70 kJ/mol | PEG 400 | researchgate.net |
The molecular weight of the polyethylene glycol used as a reactant and solvent has a substantial impact on the rate of esterification. nih.govsigmaaldrich.com Studies comparing the reaction in PEG 400 and the higher molecular weight PEG 1000 found a significant decrease in reaction rates with the larger polymer. nih.govsigmaaldrich.com
Specifically, the rate constants for the esterification of cetirizine in PEG 1000 were found to be lower by a factor of 10 compared to those in PEG 400 under identical temperature conditions. nih.govsigmaaldrich.com This marked reduction in reaction rate is primarily attributed to the increased viscosity of PEG 1000. nih.govsigmaaldrich.com The higher viscosity impedes the diffusion and molecular mobility of the reactants, thereby slowing down the rate of ester formation. This finding is critical for formulation science, as selecting a higher molecular weight PEG can enhance the stability of cetirizine in liquid formulations by reducing the rate of ester formation. nih.gov
Table 2: Influence of PEG Molecular Weight on Cetirizine Esterification
| Polyethylene Glycol | Relative Rate Constant | Probable Reason | Source |
|---|---|---|---|
| PEG 400 | 10x higher than PEG 1000 | Lower viscosity, higher molecular mobility | nih.govsigmaaldrich.com |
| PEG 1000 | 10x lower than PEG 400 | Higher viscosity, reduced molecular mobility | nih.govsigmaaldrich.com |
The esterification of cetirizine with polyethylene glycols is not a unidirectional process. nih.govsigmaaldrich.com Kinetic studies, where reactant and product concentrations were monitored over time using HPLC-UV, have confirmed that the reaction is reversible. nih.govsigmaaldrich.comresearchgate.net This means that the formed Cetirizine PEG Ester can undergo hydrolysis back to the parent cetirizine and polyethylene glycol. researchgate.net
The application of a second-order reversible kinetic model was necessary to accurately describe the experimental data, further substantiating the reversible nature of the reaction. nih.govsigmaaldrich.com The equilibrium between the forward esterification reaction and the reverse hydrolysis reaction is a key factor influencing the net amount of ester present in a formulation at any given time.
Hydrolytic Stability Profiling of Cetirizine Polyethylene Glycol (PEG) Ester
The stability of the Cetirizine PEG Ester is intrinsically linked to its susceptibility to hydrolysis, the process by which the ester bond is cleaved by water. This is a critical parameter, as the degradation of the ester affects the chemical integrity of the formulation.
Understanding the hydrolytic stability of the ester under conditions that mimic physiological environments is crucial. This involves examining how factors such as pH influence the rate of ester cleavage.
The rate of hydrolysis of esters is often highly dependent on pH. While specific kinetic data on the hydrolysis of pre-formed Cetirizine PEG Ester is limited, studies on the stability of cetirizine within PEG-containing solutions under varying pH conditions provide significant insights. researchgate.net
In one study, the stability of cetirizine in a solution of PEG 400 and water was investigated under forced degradation conditions across a pH range of 3.0 to 10.0 at elevated temperatures (30°C, 60°C, and 80°C). researchgate.net The results indicated that the degradation profile of cetirizine is influenced by pH. researchgate.net While this particular study focused on the formation of an oxidation product, Cetirizine N-oxide, it was noted that hydrolysis of the parent drug was minimal under the tested conditions (pH 8.0 in 40% PEG/water). researchgate.net However, general chemical principles suggest that ester hydrolysis is catalyzed by both acid and base. The stability of the ester bond in Cetirizine PEG Ester would therefore be expected to be lowest at acidic and alkaline pH values and maximal at a near-neutral pH. nih.gov For other PEG esters, such as those involving N-hydroxysuccinimide (NHS), hydrolysis is significantly faster at alkaline pH (e.g., pH 9.0) compared to neutral pH (e.g., pH 7.4). nih.gov
Table 3: pH-Dependent Stability Study of Cetirizine in a PEG 400 Formulation
| pH Range Tested | Temperatures | Primary Degradation Pathway Observed | Source |
|---|
In Vitro Hydrolysis Kinetics under Biorelevant Conditions
Enzymatic Hydrolysis by Esterases and Carboxylesterases (e.g., CES1A, CES2)
While the formation of this compound is a known interaction, specific research detailing the kinetic and mechanistic pathways of its hydrolysis by carboxylesterases such as CES1A and CES2 is not extensively documented in the available literature. Carboxylesterases are primary enzymes responsible for the hydrolysis of a wide variety of ester-containing drugs. Generally, these enzymes, with CES1A being predominant in the human liver and CES2 in the small intestine, catalyze the cleavage of the ester bond, converting the ester prodrug or compound back to its active carboxylic acid form and the corresponding alcohol.
In the context of cetirizine esters, hydrolysis would reverse the esterification process, yielding the parent cetirizine molecule and the polyethylene glycol chain. The susceptibility of a drug ester to enzymatic hydrolysis is influenced by factors such as the chemical structure of the ester, steric hindrance around the ester bond, and the specific isoform of the carboxylesterase involved. Although direct studies on Cetirizine PEG Ester are limited, the general principles of carboxylesterase activity suggest that such a reaction is a plausible metabolic or degradation pathway.
Identification and Quantification of Hydrolysis Products
The primary products resulting from the hydrolysis of Cetirizine PEG Ester are the parent drug, cetirizine, and polyethylene glycol. The identification and quantification of these hydrolysis products are critical for stability testing and formulation development.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a key analytical technique used to identify the reaction products formed during kinetic studies of cetirizine esterification and potential hydrolysis. researchgate.netnih.gov HPLC with UV detection is commonly applied for the determination and quantification of the concentrations of cetirizine and its esters. researchgate.netnih.gov For impurity profiling, HPLC-MS with electrospray ionization (ESI+) can be employed to detect hydrolytic byproducts like free cetirizine.
A validated stability-indicating RP-HPLC method can be used for the quantification of degradation products. Such methods are developed to separate the active pharmaceutical ingredient from any potential degradation products. nih.govnih.gov Validation according to ICH guidelines ensures the method is accurate, precise, and specific. nih.gov The limits of detection (LOD) and quantification (LOQ) are established to determine the sensitivity of the method. For instance, a validated HPLC method for cetirizine and its degradation products presented a limit of detection of 0.056 μg/mL and a limit of quantification of 0.25 μg/mL. nih.govnih.gov
| Analytical Method Parameter | Value |
| Technique | Reverse Phase High Performance Liquid Chromatography (RP-HPLC) nih.govnih.gov |
| Detection | UV, 230 nm nih.gov |
| Limit of Detection (LOD) | 0.056 μg/mL nih.govnih.gov |
| Limit of Quantification (LOQ) | 0.25 μg/mL nih.govnih.gov |
| Correlation Coefficient (r²) | > 0.999 nih.govnih.gov |
This table presents typical parameters for a validated HPLC method used for quantifying cetirizine degradation products.
Degradation Pathways and Impurity Formation
Oxidative Degradation Mechanisms of Cetirizine in Polyethylene Glycol Environments
The primary degradation pathway for cetirizine in formulations containing polyethylene glycol (PEG) is oxidation. researchgate.netnih.govresearchgate.net This degradation arises from a reaction between the cetirizine molecule and reactive peroxide intermediates, such as peroxyl radicals. researchgate.netnih.govresearchgate.net These reactive species are formed through the auto-oxidation of the PEG chains present in the formulation. researchgate.netresearchgate.net
The proposed mechanism involves an electrophilic attack by the oxidizing species on a nitrogen atom within the piperazine (B1678402) ring of the cetirizine molecule. The oxidation selectively occurs at the sterically less hindered piperazine nitrogen. researchgate.net This process leads to the formation of Cetirizine N-oxide as the major oxidative degradation product. researchgate.netnih.govresearchgate.net The identity of this degradation product has been confirmed by comparing samples from forced degradation studies with a Cetirizine N-oxide reference standard using techniques like HPLC and LC-MS/MS. researchgate.netnih.gov
The rate of this oxidative degradation is significantly influenced by the pH of the environment. researchgate.net Studies have shown that cetirizine is considerably more stable at a pH between 4.5 and 6.5. researchgate.net
Interaction with Pharmaceutical Excipients Leading to Ester Degradation
Pharmaceutical excipients, which are generally considered inert, can interact with active pharmaceutical ingredients and impact their stability. researchgate.net Polyethylene glycol is a notable example in cetirizine formulations, as it can undergo auto-oxidation to form reactive peroxide intermediates that lead to the degradation of the drug. researchgate.net This interaction results in the formation of Cetirizine N-oxide. The rate of this degradation can be mitigated by including antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) in the formulation, which inhibit the formation of the peroxide intermediates from PEG.
Besides PEG, other polyol excipients such as sorbitol and glycerol (B35011), often found in oral liquid solutions, can also react with the carboxylic acid group of cetirizine to form monoesters. researchgate.netnih.gov These esterification reactions can occur even at relatively low temperatures, with over 1% of cetirizine being transformed into a monoester within a week at 40°C in concentrations similar to marketed products. researchgate.netnih.gov Kinetic studies have revealed that these esters can also be unstable and are prone to degradation, particularly at elevated temperatures. researchgate.netnih.gov Analysis of some commercial preparations has shown the presence of these cetirizine esters at levels ranging from 0.1% to 0.3% of the declared cetirizine content. nih.gov
Quantification of Degradation Products (e.g., Cetirizine N-oxide)
The primary oxidative degradation product of cetirizine in PEG-containing formulations is Cetirizine N-oxide. researchgate.netnih.govmedchemexpress.com Analytical methods such as HPLC and LC-MS/MS are employed to identify and quantify this impurity. researchgate.netnih.gov
Forced degradation studies are performed to understand the stability of the drug under various stress conditions. In one such study, cetirizine formulated in PEG was subjected to different temperatures and pH levels, and the formation of Cetirizine N-oxide was quantified by HPLC/UV. researchgate.net The results showed that the formation of the N-oxide was highly dependent on pH, with significantly less degradation occurring at pH 4.5 and 6.5. researchgate.net
| pH of Formulation | % Cetirizine N-oxide Formed (at 80°C over 48 days) |
| 4.5 | 0.34 – 5.7 researchgate.net |
| 6.5 | 1.5 – 7.6 researchgate.net |
This table shows the percentage of Cetirizine N-oxide formed from cetirizine in a PEG-containing formulation under forced degradation conditions, highlighting the impact of pH on stability. researchgate.net
Validated HPLC methods are crucial for the accurate quantification of these degradation products in quality control settings. nih.gov These methods must be able to separate the main compound from all potential impurities and degradation products. nih.gov
Prodrug Design Principles and Rationales for Cetirizine Peg Ester Conjugates
Molecular Design Strategies for Modifying Pharmacokinetic Properties
The covalent attachment of PEG chains, a process known as PEGylation, is a prominent technique for improving the pharmacokinetic properties of therapeutic agents. nih.govcnr.it This strategy fundamentally alters the size, solubility, and in vivo transport of the parent molecule. nih.gov For cetirizine (B192768), which exists predominantly as a zwitterion at physiological pH with modest lipophilicity, PEGylation offers a pathway to refine its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
A primary objective of prodrug design is to improve the solubility of the parent compound, as poor solubility can be a significant hurdle in drug development and formulation. nih.gov PEG is a hydrophilic, non-toxic, and non-immunogenic polymer known to enhance the aqueous solubility of hydrophobic drugs. nih.gov The conjugation of PEG to cetirizine can improve its solubility characteristics.
Cetirizine itself has a carboxylic acid group and exists as a zwitterion in a pH range of 3.5 to 7.5, which contributes to its solubility. nih.gov However, creating a PEG ester conjugate can further enhance its dispersion in aqueous environments, a property beneficial for various formulation strategies. tandfonline.com The hydrophilic nature of the PEG polymer chain can effectively increase the water solubility of the entire conjugate, potentially leading to improved dissolution characteristics. tandfonline.comnih.gov This is particularly advantageous for creating stable liquid formulations or improving the drug's behavior in the aqueous environment of the gastrointestinal tract.
Research Finding: Studies on various drug molecules have consistently shown that PEGylation significantly increases water solubility. For example, a study on the anticancer compound oridonin demonstrated that conjugation with a 5 kDa PEG chain increased its solubility by over 99 times. nih.gov Another series of PEGylated prodrugs of gambogic acid showed water solubility ranging from 645 mg/mL to 1750 mg/mL, a dramatic increase from the parent compound. nih.gov While specific data for a cetirizine PEG ester is not detailed in the provided results, these findings illustrate the powerful effect of PEGylation on solubility.
| Compound | Modification | Observed Effect on Solubility | Reference |
|---|---|---|---|
| Oridonin | Conjugation with 5 kDa PEG | 99.2-fold increase in solubility | nih.gov |
| Gambogic Acid | Conjugation with 2 kDa PEG | Solubility increased to >645 mg/mL | nih.gov |
| Paclitaxel Prodrug | Conjugation with a solubilizing moiety | 65-fold increase in water solubility | nih.gov |
PEGylation is a powerful tool for altering the in vivo disposition of a drug, primarily by increasing its hydrodynamic volume. nih.gov This increased size leads to several significant pharmacokinetic modifications:
Reduced Renal Clearance: The larger size of the PEG-drug conjugate limits its filtration by the kidneys, thereby prolonging its circulation time in the bloodstream. cnr.it This is a key mechanism for achieving sustained therapeutic levels of the drug.
Sustained Absorption: For certain administration routes, PEGylation can lead to more sustained absorption of the drug into the systemic circulation. nih.gov
Altered Tissue Distribution: The PEG chain can create a "shielding" effect, masking the parent drug from interactions with certain transporters or enzymes, which can alter its distribution into various tissues. cnr.it This can also reduce uptake by the reticuloendothelial system, further extending circulation half-life. nih.gov
For cetirizine, these modifications could translate into a longer duration of action, potentially reducing dosing frequency. The concept of creating a sustained-release formulation for cetirizine has been explored using other methods, such as nanocomposites, which demonstrated the ability to release the drug over a period of 70-80 hours. nih.govnih.govdovepress.com A PEG ester prodrug strategy would aim to achieve a similar sustained-release profile through the intrinsic properties of the conjugate itself, relying on the slow cleavage of the ester bond and the reduced clearance of the PEGylated molecule. nih.govresearchgate.net
Linker Chemistry and Cleavable Linkages
The linker connecting the drug to the carrier is a critical component of a prodrug, as its stability and cleavage mechanism dictate the rate and location of active drug release. In the Cetirizine PEG Ester, the ester bond serves as this crucial cleavable linkage.
Ester linkages are one of the most common and effective choices for prodrug design, particularly for drugs like cetirizine that contain a carboxylic acid group. researchgate.netjetir.org The primary rationale for using an ester bond includes:
Availability of Functional Groups: The design is straightforward, involving the esterification of cetirizine's carboxylic acid with a terminal hydroxyl group on the PEG polymer.
Masking Polar Groups: The ester linkage masks the polar carboxylic acid group of cetirizine. This modification can increase the lipophilicity of the molecule compared to the parent zwitterionic drug, which can be designed to facilitate passage across biological membranes. researchgate.net
Enzymatic Lability: The body is rich in esterase enzymes, which are capable of hydrolyzing the ester bond to release the active drug and the PEG carrier. jetir.org These enzymes are ubiquitous, found in the blood, liver, and other tissues, providing multiple sites for prodrug activation.
An ideal ester prodrug should be chemically stable but enzymatically labile, ensuring it remains intact until it reaches the desired systemic circulation or target tissue where enzymatic cleavage occurs. researchgate.net
The controlled release of cetirizine from its PEG ester conjugate is primarily dependent on the rate of hydrolysis of the ester bond. This cleavage regenerates the active carboxylic acid form of the drug.
Enzymatic Cleavage: The primary mechanism for in vivo cleavage is hydrolysis by various esterase enzymes, such as carboxylesterases, present in plasma and tissues. The rate of this enzymatic cleavage is a critical factor in the prodrug's design and can be modulated by introducing steric hindrance or modifying electronic properties near the ester bond. jetir.org This allows for the tuning of the drug's release rate to achieve a desired therapeutic window.
Chemical Cleavage: While enzymatic hydrolysis is dominant, chemical hydrolysis (cleavage due to pH and temperature) can also contribute to drug release, although it is generally slower at physiological pH. nih.govresearchgate.net The stability of the ester bond can be influenced by the pH of the surrounding environment. Studies have shown that cetirizine can form esters with excipients and that these esters can degrade, particularly at higher temperatures. researchgate.net For a prodrug, the goal is to have an ester linkage that is stable in formulation and in the gastrointestinal tract but is readily cleaved systemically. researchgate.net
The release kinetics of cetirizine from a controlled-release system has been shown to follow specific models, such as pseudo-second-order kinetics in nanocomposite formulations. nih.govnih.gov For a PEG ester prodrug, the release would be governed by the rate of hydrolysis, which can be designed to provide a sustained-release profile, thereby maintaining a more constant and sustained plasma concentration of the active drug. nih.govresearchgate.net
Influence of Polyethylene (B3416737) Glycol Architecture on Conjugate Behavior
The specific architecture of the PEG polymer used in the conjugate has a profound impact on the final product's physicochemical and pharmacokinetic properties. The key parameters of PEG architecture include its molecular weight, structure (linear or branched), and the density of its attachment to the drug. researchgate.netnih.gov
Higher MW PEG: Generally leads to a longer circulation half-life due to more effective shielding from enzymatic degradation and a greater reduction in renal clearance. cnr.it However, very large PEG chains might hinder the drug's interaction with its target receptor or reduce its bioavailability. nih.gov
Lower MW PEG: May provide a more modest increase in half-life but could be optimal for balancing solubility enhancement with maintaining the biological activity of the parent drug. nih.gov
PEG Structure (Linear vs. Branched):
Linear PEG: The most common form used in PEGylation. nih.gov
Branched or Multi-arm PEG: These structures can offer a more significant "shielding" effect and a larger hydrodynamic volume compared to a linear PEG of the same molecular weight. This can further enhance stability and circulation time. Research in antibody-drug conjugates has shown that the configuration of the PEG unit must be carefully tuned to achieve improved stability and pharmacokinetics. researchgate.net For instance, a pendant drug-linker format showed slower clearance rates compared to a linear configuration. researchgate.net
PEG Density: This refers to how densely the PEG chains cover the surface of the drug molecule. Higher PEG density can enhance the masking effect, which may better protect the drug from the immune system and enzymatic degradation but could also negatively impact its activity if it sterically hinders the binding site. nih.gov
| PEG Architectural Feature | Effect on Conjugate Behavior | Rationale |
|---|---|---|
| Increasing Molecular Weight | Longer plasma half-life, decreased renal clearance, potentially reduced bioactivity | Larger hydrodynamic radius reduces kidney filtration and enzymatic access. cnr.it May cause steric hindrance at the target site. nih.gov |
| Branched or Pendant Structure | Enhanced shielding, potentially slower clearance rates, improved stability | Creates a more comprehensive hydrophilic shell around the drug molecule compared to linear PEG of similar mass. researchgate.net |
| High PEG Surface Density | Improved protection from immune recognition and enzymatic degradation | Provides a more complete barrier, but can also interfere with drug-receptor binding. nih.gov |
Ultimately, the optimal PEG architecture for a Cetirizine PEG Ester prodrug would need to be empirically determined to strike the right balance between enhanced solubility, a prolonged and controlled release profile, and the retention of cetirizine's therapeutic efficacy upon its release. nih.gov
Linear vs. Branched PEG Architectures
The architecture of the PEG polymer used in conjugation can be either linear or branched, each offering distinct advantages.
Linear PEG consists of a single, straight chain of ethylene (B1197577) glycol units. axispharm.com This simple and predictable structure often results in minimal steric hindrance, which can be ideal for site-specific conjugation. precisepeg.com Linear PEGs are commonly used in drug delivery systems to enhance solubility and circulation time.
Branched PEG features multiple PEG arms extending from a central core. precisepeg.com This structure leads to a higher molecular weight and can provide superior shielding effects compared to linear PEG of the same molecular weight. nih.govprecisepeg.com This enhanced shielding can further protect the conjugated drug from enzymatic degradation and recognition by the immune system, leading to a longer circulation half-life. precisepeg.comnih.gov Branched PEGs can also offer a higher capacity for attaching multiple drug molecules. precisepeg.com
Interactive Data Table: Comparison of Linear and Branched PEG Architectures
| Feature | Linear PEG | Branched PEG |
| Structure | Single, unbranched chain | Multiple arms from a central core |
| Molecular Weight | Generally lower for a given number of repeating units | Higher for a given number of repeating units |
| Shielding Effect | Good | Superior |
| Steric Hindrance | Minimal | Can be significant |
| Payload Capacity | Lower (typically one or two drug molecules) | Higher (multivalent attachment possible) |
| Applications | Protein PEGylation, enhancing solubility | Prolonging circulation time, targeted therapeutics |
Impact of PEG Chain Length on Conjugate Properties and Behavior
The length of the PEG chain, which is directly related to its molecular weight, is a critical parameter that influences the properties of the resulting conjugate.
Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the conjugate. precisepeg.com This increased size is a key factor in reducing renal clearance and prolonging the circulation time of the drug in the body. dovepress.com Studies have shown a linear relationship between the area under the curve (a measure of drug exposure) and the molecular weight of the PEG chain, indicating that longer chains lead to better drug accumulation in the blood. dovepress.com
The length of the PEG chain also affects the conjugate's ability to evade the immune system and uptake by macrophages. dovepress.com Longer PEG chains provide a more effective shield, reducing immunogenicity and phagocytosis. precisepeg.comdovepress.com
Research on methotrexate-loaded chitosan nanoparticles demonstrated that increasing the PEG molecular weight and surface density decreased uptake by liver, spleen, and lung tissues, thereby prolonging blood circulation time. dovepress.com Another study on folate-linked liposomal formulations found that longer PEG-linkers significantly increased tumor accumulation in vivo. nih.gov
Interactive Data Table: Effect of PEG Chain Length on Conjugate Properties
| Property | Shorter PEG Chain | Longer PEG Chain |
| Hydrodynamic Radius | Smaller | Larger |
| Renal Clearance | Faster | Slower |
| Circulation Time | Shorter | Longer |
| Immunogenicity | Higher | Lower |
| Macrophage Uptake | Higher | Lower |
| Drug Release Rate | Can be faster | Can be slower |
| Potential for Steric Hindrance | Lower | Higher |
Targeted Prodrug Concepts and Active Release Mechanisms (Hypothetical for this compound, but general research theme)
While specific research on targeted release mechanisms for cetirizine PEG esters is not extensively documented in the provided search results, the principles of targeted prodrug design and active release are well-established concepts in the field of drug delivery and can be hypothetically applied.
Enzyme-Activated Prodrug Systems
Enzyme-activated prodrugs are designed to release the active drug in response to specific enzymes that are overexpressed at the target site, such as a tumor. semanticscholar.orgrsc.org This strategy enhances the selectivity of the drug, minimizing its effects on healthy tissues. semanticscholar.org
For a hypothetical cetirizine PEG ester prodrug, the ester linkage could be designed to be selectively cleaved by an enzyme that is abundant in a specific tissue or disease state. For instance, certain proteases are overexpressed in tumor microenvironments. mdpi.com A peptide linker that is a substrate for such an enzyme could be incorporated between cetirizine and the PEG chain. mdpi.com Upon reaching the tumor, the enzyme would cleave the peptide linker, releasing the active cetirizine.
pH-Responsive and Redox-Responsive Cleavage Strategies (general PEGylation concepts)
pH-Responsive Cleavage: The microenvironment of certain tissues, such as tumors, is often more acidic than that of healthy tissues. nih.govmdpi.com This pH difference can be exploited to trigger drug release. pH-sensitive linkers, such as hydrazones or acetals, can be incorporated into the prodrug design. nih.govmdpi.com These linkers are stable at the physiological pH of blood (around 7.4) but are cleaved in the acidic environment of the tumor, releasing the drug. nih.govfrontiersin.org For a cetirizine PEG ester, a pH-sensitive linker could be used to connect the cetirizine to the PEG, allowing for targeted release in acidic environments.
Redox-Responsive Cleavage: The intracellular environment has a significantly higher concentration of reducing agents, such as glutathione (GSH), compared to the extracellular space. mdpi.comfrontiersin.org This redox potential difference can be utilized for intracellular drug delivery. Disulfide bonds are stable in the bloodstream but are readily cleaved in the presence of high GSH concentrations inside cells. mdpi.comnih.gov A cetirizine PEG ester prodrug could be designed with a disulfide linker, ensuring that the drug is released primarily after it has been taken up by cells.
Interactive Data Table: Targeted Release Mechanisms
| Release Mechanism | Trigger | Linker Example | Rationale for Cetirizine PEG Ester |
| Enzyme-Activated | Overexpressed enzymes at target site | Peptide sequence | Selective release in diseased tissue (e.g., tumors) |
| pH-Responsive | Acidic microenvironment (e.g., tumors, endosomes) | Hydrazone, Acetal (B89532) | Targeted release in acidic tissues or after cellular uptake |
| Redox-Responsive | High intracellular glutathione (GSH) concentration | Disulfide bond | Intracellular release of the active drug |
Advanced Analytical Methodologies for Cetirizine Polyethylene Glycol Peg Ester Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of Cetirizine (B192768) PEG Ester, enabling the separation of the conjugate from starting materials, by-products, and different PEGylated forms.
High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors (UV, MS, MS/MS)
High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity and quantifying the concentration of Cetirizine PEG Ester. Reversed-phase HPLC (RP-HPLC) is typically employed, as it effectively separates the more hydrophobic ester conjugate from the more polar parent drug, cetirizine.
UV Detection: An HPLC system equipped with an ultraviolet (UV) detector is a standard method for monitoring the progress of the esterification reaction and for routine quality control. researchgate.netnih.gov The quantification of the formed ester is often based on a calibration curve of the parent cetirizine, assuming similar molar absorptivity. researchgate.net A validated stability-indicating HPLC-UV method for cetirizine utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), with detection at 230 nm. nih.gov
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides an indispensable tool for confirming the molecular weight and identity of the Cetirizine PEG Ester. This method offers direct evidence of successful PEGylation by detecting the molecular ion of the newly formed ester. A key characteristic of the mass spectrum for a PEGylated compound is a distribution of peaks, each separated by 44.03 Da, which corresponds to the mass of a single ethylene (B1197577) oxide repeating unit (C₂H₄O). This pattern confirms the presence of the PEG chain. LC-MS and LC-MS/MS are also crucial for identifying reaction products, confirming the formation of the desired monoester, and detecting potential side products or degradants, such as Cetirizine N-oxide.
| Technique | Primary Application | Key Findings & Capabilities | Typical Column | Common Detectors |
|---|---|---|---|---|
| HPLC-UV | Quantification, Purity Assessment, Reaction Monitoring nih.gov | Separates ester from unreacted cetirizine. Allows for kinetic studies of esterification. researchgate.netnih.gov | Reversed-Phase (e.g., C18) nih.gov | UV (e.g., 230 nm) nih.gov |
| HPLC-MS | Molecular Weight Confirmation, Product Identification nih.gov | Confirms PEGylation via peak series separated by 44.03 Da. Identifies monoester and by-products. | Reversed-Phase (e.g., C18) | Mass Spectrometer (MS) |
| HPLC-MS/MS | Structural Confirmation, Impurity Identification | Provides fragmentation data for detailed structural elucidation of the ester and related substances. | Reversed-Phase (e.g., C18) | Tandem Mass Spectrometer (MS/MS) |
Size Exclusion Chromatography (SEC) for PEGylated Species Analysis
Size Exclusion Chromatography (SEC) is a powerful technique for separating molecules based on their hydrodynamic size in solution. The process of PEGylation significantly increases the hydrodynamic radius of the parent molecule, making SEC an ideal method for analyzing the resulting mixture. This technique is highly efficient for separating the high-molecular-weight Cetirizine PEG Ester from unreacted, low-molecular-weight species like cetirizine and free PEG.
The degree of PEGylation can be readily monitored by the increase in molecular weight, which corresponds to a shift in elution volume during SEC analysis. chromatographyonline.com For instance, different species such as mono-PEGylated and di-PEGylated products can be resolved from the native compound. chromatographyonline.com While UV detection is common for protein-based analyses, detectors like Charged Aerosol Detectors (CAD) or Differential Refractive Index (dRI) detectors are more suitable for quantifying PEG species, which lack strong UV chromophores. nih.govthermofisher.com Studies have shown that for various PEG structures, the dRI detector provides the most universal response, regardless of molecular weight or geometry. nih.gov
Two-Dimensional Liquid Chromatography (2D-LC) for Complex Mixtures
The reaction mixture from a PEGylation synthesis can be highly complex, containing the desired product alongside unreacted starting materials, reagents, and various side products. One-dimensional HPLC may not have sufficient resolving power for such samples. americanpharmaceuticalreview.comchromatographyonline.com Two-dimensional liquid chromatography (2D-LC) significantly enhances separation power by combining two independent separation modes. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com
In a typical 2D-LC setup for analyzing a PEGylated product, SEC could be used in the first dimension to perform a separation based on size. thermofisher.comchromatographyonline.com Fractions of interest, such as the one containing the Cetirizine PEG Ester, can then be automatically transferred to a second-dimension column, often a reversed-phase column, for further separation based on hydrophobicity. thermofisher.comchromatographyonline.com This approach, often referred to as "heart-cutting," is effective for targeted analysis and can resolve co-eluting peaks that would be missed in a single-dimension separation. americanpharmaceuticalreview.comnih.gov The increased peak capacity of 2D-LC systems makes them invaluable for comprehensive characterization and impurity profiling of complex pharmaceutical samples. nih.govnih.gov
Micellar Liquid Chromatography (MLC) for Antihistamine Analysis
Micellar Liquid Chromatography (MLC) is a sub-type of reversed-phase HPLC where the mobile phase consists of an aqueous solution of a surfactant at a concentration above its critical micelle concentration (CMC). researchgate.net This technique has been successfully applied to the analysis of various antihistamine drugs. researchgate.netnih.gov MLC methods often use C18 stationary phases with micellar mobile phases containing surfactants like cetyltrimethylammonium bromide (CTAB), sodium dodecyl sulfate (SDS), or Tween 20, often with an organic modifier such as 1-propanol or isopropanol. nih.govnih.govtu-braunschweig.de
These methods are noted for being rapid and reproducible, with analysis times often between 3 and 12 minutes. researchgate.netnih.gov For the analysis of Cetirizine PEG Ester, MLC could offer a green alternative to conventional HPLC by reducing the use of organic solvents, while providing unique selectivity for separating the antihistamine moiety from related impurities. nih.govtu-braunschweig.de
| Technique | Separation Principle | Application to Cetirizine PEG Ester | Key Advantages |
|---|---|---|---|
| Size Exclusion Chromatography (SEC) | Hydrodynamic Size | Separates PEGylated ester from unreacted cetirizine and free PEG. chromatographyonline.com | Efficient separation of species with significant size differences. |
| Two-Dimensional Liquid Chromatography (2D-LC) | Combination of two orthogonal separation mechanisms (e.g., size and hydrophobicity). nih.gov | Resolves complex mixtures from the synthesis reaction, improving impurity detection. americanpharmaceuticalreview.comchromatographyonline.com | Greatly enhanced peak capacity and resolving power. nih.govnih.gov |
| Micellar Liquid Chromatography (MLC) | Partitioning between stationary phase, bulk solvent, and micelles. researchgate.net | Analysis of the antihistamine component; potential for green analytical methods. nih.govtu-braunschweig.de | Reduced organic solvent consumption, unique selectivity. researchgate.netnih.gov |
Spectroscopic and Spectrometric Characterization Methods
While chromatography separates the components of a mixture, spectroscopy provides detailed information about the molecular structure of the isolated compound.
Advanced NMR Techniques (e.g., 2D NMR) for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. slideshare.net While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, complex molecules like Cetirizine PEG Ester often produce overcrowded spectra that are difficult to interpret fully.
Two-dimensional (2D) NMR techniques are essential for making detailed and definitive structural assignments. pitt.edu These experiments provide correlation data between different nuclei, allowing for the mapping of the molecular framework.
COSY (Correlation Spectroscopy): A homonuclear technique that identifies protons that are coupled to each other, typically on adjacent carbons. This helps to establish spin systems within the molecule, such as within the piperazine (B1678402) ring or the ethyl-oxy-acetate portion of the ester. slideshare.netresearchgate.net
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These are heteronuclear experiments that correlate protons directly to the carbons they are attached to. This is crucial for assigning the signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For Cetirizine PEG Ester, an HMBC experiment would be critical to confirm the formation of the ester linkage by showing a correlation between the protons on the PEG chain adjacent to the oxygen and the carbonyl carbon of the cetirizine moiety. researchgate.net
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in the Cetirizine PEG Ester molecule can be achieved, confirming its covalent structure. nd.edu
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of Cetirizine PEG Ester. Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers are frequently used. HRMS provides the exact mass of the conjugate, which is critical for confirming the successful covalent attachment of the PEG moiety to the cetirizine molecule. nih.govenovatia.com
Due to the polymeric nature of PEG, the conjugate is typically not a single molecular species but rather a collection of molecules with a distribution of PEG chain lengths (polydispersity). HRMS analysis, therefore, reveals a series of peaks, each corresponding to the cetirizine ester conjugated with a different number of ethylene oxide units. Specialized deconvolution software is essential to process the complex spectra generated from these polydisperse samples to determine the average molecular weight and the degree of PEGylation. enovatia.com
Furthermore, tandem mass spectrometry (MS/MS) is employed for fragmentation analysis. This technique allows researchers to probe the structure of the conjugate by inducing fragmentation and analyzing the resulting product ions. This is particularly useful for identifying the specific site of PEGylation on the cetirizine molecule and for characterizing potential degradation products, such as cetirizine N-oxide, which can form in PEG-containing formulations. nih.gov
Table 1: Application of HRMS in Cetirizine PEG Ester Analysis
| Analytical Goal | HRMS Technique | Expected Outcome |
| Identity Confirmation | ESI-TOF, Orbitrap MS | Measurement of exact mass of the conjugate, confirming covalent linkage. |
| Polydispersity Assessment | ESI-MS with Deconvolution | A distribution of peaks representing different PEG chain lengths, allowing calculation of average molecular weight. |
| Structural Elucidation | Tandem MS (MS/MS) | Fragmentation pattern that confirms the PEGylation site and characterizes the structure of impurities or degradants. |
Quantitative Spectrophotometric Assays (e.g., UV-Vis Spectroscopy)
Quantitative analysis of Cetirizine PEG Ester can be effectively performed using UV-Vis spectrophotometry, often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). The cetirizine moiety of the conjugate possesses a chromophore that absorbs ultraviolet light, typically around 230 nm. researchgate.netajpaonline.combepls.com This property allows for direct quantification of the conjugate.
The method relies on Beer's law, where the absorbance of the solution is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. bepls.compharmacyjournal.in The concentration of Cetirizine PEG Ester in unknown samples can then be determined by measuring their absorbance and interpolating from the calibration curve. This HPLC-UV method is robust for assessing the purity of the conjugate and for quantifying its concentration in various solutions. researchgate.net
It is important to note that the PEG portion of the conjugate does not have a significant UV absorbance. Therefore, the assay specifically quantifies the cetirizine component. For more complex mixtures, extractive spectrophotometric methods have been developed for the parent drug, cetirizine, which involve forming colored ion-pair complexes with dyes that can be measured in the visible region. pharmacyjournal.in While not directly applied to the ester, these principles highlight the versatility of spectrophotometric techniques.
Biophysical Characterization of Conjugates
Understanding the physical properties of the Cetirizine PEG Ester, particularly when formulated into nanoparticles or other delivery systems, is critical for predicting its behavior.
Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential of Conjugate Formulations
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution profile of small particles in suspension. utdallas.edu For formulations containing Cetirizine PEG Ester, DLS measures the hydrodynamic diameter of the particles or aggregates. The technique works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles. utdallas.eduusp.org Larger particles move more slowly, causing slower fluctuations, while smaller particles move more rapidly, leading to faster fluctuations. utdallas.eduusp.org
Besides particle size, DLS is used to determine the Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution. usp.org A low PDI value indicates a monodisperse or uniform particle population, which is often desirable for controlled delivery systems.
Zeta potential is another key parameter measured using a DLS instrument, typically through a technique called laser Doppler velocimetry. utdallas.edu It represents the magnitude of the electrostatic charge at the particle surface. The zeta potential is a critical indicator of the stability of a colloidal dispersion; a high absolute zeta potential value (e.g., > ±30 mV) indicates strong repulsion between particles, which helps to prevent aggregation and flocculation.
Table 2: Representative DLS Data for a Cetirizine PEG Ester Formulation
| Parameter | Value | Interpretation |
| Z-Average Diameter (d.nm) | 188.8 | Average hydrodynamic size of the particles in the formulation. researchgate.net |
| Polydispersity Index (PDI) | 0.19 | Indicates a relatively narrow and uniform particle size distribution. semanticscholar.org |
| Zeta Potential (mV) | -36.0 | High negative surface charge, suggesting good colloidal stability against aggregation. semanticscholar.org |
Atomic Force Microscopy (AFM) for Morphological Analysis of Conjugate Architectures
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information at the nanoscale. It is used to visualize the morphology and structure of individual Cetirizine PEG Ester conjugates or their self-assembled architectures. nih.gov In tapping mode AFM, a sharp tip oscillates near the sample surface, allowing for the gentle imaging of soft biological materials.
Bioanalytical Method Development for Cetirizine Polyethylene (B3416737) Glycol (PEG) Ester and Metabolites in Biological Matrices (Non-Human)
The development of robust bioanalytical methods is essential for studying the fate of Cetirizine PEG Ester in preclinical, non-human biological systems. These methods must be sensitive and selective enough to detect and quantify the parent conjugate and its potential metabolites in complex matrices like blood, plasma, or tissue homogenates.
Sample Preparation Techniques (e.g., protein precipitation, liquid-liquid extraction)
Effective sample preparation is a critical first step in bioanalysis to remove interfering substances, such as proteins and lipids, and to concentrate the analyte of interest. ijpsjournal.com
Protein Precipitation (PPT) is a straightforward and widely used technique. It involves adding an organic solvent, such as acetonitrile, to the biological sample (e.g., plasma). The solvent causes the proteins to denature and precipitate out of the solution. After centrifugation, the supernatant, which contains the Cetirizine PEG Ester and its metabolites, is collected for analysis, typically by LC-MS. This method is fast and simple but may be less clean than other techniques.
Liquid-Liquid Extraction (LLE) is a classic method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample, often buffered) and an organic solvent. ijpsjournal.com The analyte partitions from the aqueous layer into the organic layer, leaving many endogenous interferences behind. The organic layer is then evaporated and the residue is reconstituted in a suitable solvent for analysis. LLE provides a cleaner sample extract compared to PPT, leading to enhanced selectivity and sensitivity. ijpsjournal.com
Table 3: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein denaturation and removal by adding an organic solvent. | Fast, simple, requires minimal method development. | Less clean extract, potential for matrix effects, analyte may co-precipitate. |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. ijpsjournal.com | Provides a very clean sample extract, reduces matrix effects, includes a concentration step. | More time-consuming, requires solvent optimization, can be labor-intensive. |
Method Validation for Sensitivity, Selectivity, Accuracy, and Precision
The validation of an analytical procedure is a critical process to demonstrate that it is suitable for its intended purpose. europa.euchromatographyonline.com For a modified compound such as Cetirizine Polyethylene Glycol (PEG) Ester, robust validation of the analytical method is essential to ensure reliable and consistent data. This process involves evaluating specific performance characteristics to prove that the method is accurate, specific, precise, and robust for the analysis of the compound. jddtonline.info The validation parameters are established in accordance with International Council for Harmonisation (ICH) guidelines. europa.euamsbiopharma.comfda.govpharmtech.com
Sensitivity
Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte in a sample. This is determined by establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ). jddtonline.info
Limit of Detection (LOD): This is the lowest concentration of Cetirizine PEG Ester in a sample that can be detected, but not necessarily quantified with an acceptable level of precision. For cetirizine and related compounds, HPLC methods have demonstrated LODs in the range of 0.2 to 0.5 µg/mL. researchgate.netnih.gov
Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. jddtonline.info For cetirizine, validated HPLC methods have achieved LOQ values around 1.5 to 1.7 µg/mL. researchgate.net It is expected that a validated method for Cetirizine PEG Ester would achieve similar sensitivity levels.
The determination of these limits is crucial for the analysis of impurities or degradation products. europa.eu
Selectivity
Selectivity, often used interchangeably with specificity, is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be present in the sample. echemi.com For Cetirizine PEG Ester, these components could include the parent drug (cetirizine), free polyethylene glycol, reaction precursors, and potential degradation products.
High-Performance Liquid Chromatography (HPLC) is a highly selective technique for this purpose. researchgate.net The method's selectivity is demonstrated by showing that the peak for Cetirizine PEG Ester is well-resolved from other potential peaks. The use of a photodiode array (PDA) detector can further confirm peak purity, ensuring no other component is co-eluting. In complex separations, such as those involving PEGylated compounds, two-dimensional LC systems can be employed to enhance selectivity. thermofisher.comthermofisher.com
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. jddtonline.infoslideshare.net It is typically determined through recovery studies by adding a known amount of the analyte to a sample matrix (spiked placebo). slideshare.net
The accuracy of the method for Cetirizine PEG Ester would be evaluated over a specified range, for instance, at three concentration levels: 80%, 100%, and 120% of the target concentration. jddtonline.info The acceptance criterion for recovery is generally between 98.0% and 102.0%. For impurity determination, a wider range of 50% to 150% may be accepted.
A summary of typical accuracy data is presented below:
Accuracy of Cetirizine PEG Ester Determination| Spiked Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 100.5 | 100.5% |
Precision
Precision is the measure of the degree of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. jddtonline.infoslideshare.net It is usually expressed as the Relative Standard Deviation (%RSD). Precision is assessed at two levels:
Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst and equipment. industrialpharmacist.com It is typically evaluated by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each). ui.ac.id
Intermediate Precision (Inter-day precision): This expresses the variation within the same laboratory, but on different days, with different analysts, or different equipment. slideshare.netindustrialpharmacist.com
For both repeatability and intermediate precision, a common acceptance criterion for the %RSD is not more than 2.0%. amsbiopharma.compharmtech.com
The following table illustrates typical precision results:
Precision of Cetirizine PEG Ester Analysis| Parameter | Concentration (µg/mL) | Measured Peak Area (n=6) | Mean Peak Area | % RSD |
|---|---|---|---|---|
| Repeatability (Day 1, Analyst 1) | 100 | 12543, 12601, 12498, 12555, 12623, 12510 | 12555 | 0.45% |
| Intermediate Precision (Day 2, Analyst 2) | 100 | 12610, 12680, 12550, 12630, 12710, 12590 | 12628 | 0.51% |
Preclinical Pharmacokinetic and Metabolic Fate Investigations Non Human Models
In Vivo Pharmacokinetic Profiling in Animal Models
The covalent attachment of a Polyethylene (B3416737) Glycol (PEG) chain to cetirizine (B192768) via an ester linkage creates a prodrug designed to modify the pharmacokinetic profile of the parent molecule. The esterification is intended to enhance properties such as solubility and potentially alter absorption and distribution dynamics. Preclinical investigations in animal models are essential to characterize these changes.
The esterification of cetirizine with PEG is expected to fundamentally alter its absorption and distribution. The PEG moiety, known for its hydrophilicity and chain mobility, can enhance the partitioning of a drug through biological membranes. While specific in vivo studies detailing the absorption and distribution of the Cetirizine PEG Ester conjugate are not extensively available in published literature, the underlying principle is that PEGylation increases the apparent size of the molecule, which can reduce renal filtration and modify its biodistribution. nih.gov
In contrast, unconjugated cetirizine is known to be rapidly and well-absorbed after oral administration in several animal species, including dogs and cats. nih.govdntb.gov.ua In rats, autoradiographic studies with radiolabeled cetirizine have shown its distribution but also negligible affinity for receptors other than H1. nih.gov Cetirizine, a zwitterionic molecule, exhibits limited penetration of the central nervous system. researchgate.net It is approximately 93% bound to plasma proteins in humans, with a similar high protein binding of around 88% observed in felines. nih.govresearchgate.net The volume of distribution (Vd/F) for unconjugated cetirizine in cats has been calculated at a mean of 0.24 L/kg. researchgate.net The PEG ester conjugate is designed to leverage these baseline characteristics while improving others, such as stability and delivery.
The pharmacokinetic parameters of a drug describe its journey through the body. Key parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the terminal half-life (t½), and the total drug exposure over time, represented by the area under the plasma concentration-time curve (AUC).
For the parent compound, cetirizine, these parameters have been characterized in various animal models. In healthy cats receiving an oral dose, the mean peak plasma concentration (Cmax) of cetirizine was 3.30 µg/mL, and the mean terminal half-life was 10.06 hours. dntb.gov.uaresearchgate.net In dogs, hydroxyzine (B1673990) is rapidly metabolized into cetirizine, resulting in a mean peak cetirizine concentration of approximately 2.2 µg/mL and a terminal half-life of 10 to 11 hours. researchgate.net Another study in dogs reported a median terminal half-life of 10 hours for cetirizine. nih.gov
The esterification with PEG is anticipated to alter this profile. The ester linkage modifies the physicochemical properties of cetirizine, which in turn affects its pharmacokinetic behavior, including potentially enhancing its absorption profile. The prodrug form is designed to release cetirizine through metabolic processes, which would influence the resulting plasma concentration-time curve of the active drug.
| Parameter | Mean Value (± SD) | Unit |
|---|---|---|
| Cmax | 3.30 (± 1.55) | µg/mL |
| Terminal Half-life (t½) | 10.06 (± 4.05) | hours |
| Volume of Distribution (Vd/F) | 0.24 (± 0.09) | L/kg |
| Clearance (Cl/F) | 0.30 (± 0.09) | mL/kg/min |
| Parameter | Median / Mean Value (Range / SD) | Unit | Source of Cetirizine |
|---|---|---|---|
| Cmax | ~2.2 (Mean) | µg/mL | Oral Hydroxyzine |
| Terminal Half-life (t½) | 10 - 11 (Mean) | hours | Oral Hydroxyzine |
| Terminal Half-life (t½) | 10 (Median, Range: 7.9-16.5) | hours | Oral Cetirizine |
A direct comparative pharmacokinetic study between Cetirizine PEG Ester and unconjugated cetirizine in the same animal species is a critical step in preclinical development. While specific data from such head-to-head studies are not widely published, the rationale for creating the ester prodrug allows for predicted differences.
The primary goal of the PEG ester prodrug strategy is to improve upon the parent drug's properties. nih.gov The ester linkage is designed to be cleaved in vivo, releasing the active cetirizine. This conversion process means the pharmacokinetics of the prodrug itself would differ from that of the released cetirizine. The prodrug would likely have its own absorption, distribution, metabolism, and excretion (ADME) profile, which would then govern the rate at which active cetirizine appears in circulation.
Metabolic Pathways and Biotransformation of the Ester Linkage
Biotransformation is the process by which the body chemically alters compounds. nih.gov For a prodrug like Cetirizine PEG Ester, this process is fundamental to its mechanism of action.
The Cetirizine PEG Ester is a prodrug, meaning it is an inactive or less active compound that is metabolized in vivo into the active therapeutic agent, cetirizine. nih.gov The key to this activation is the hydrolysis of the ester bond that links the cetirizine molecule to the polyethylene glycol chain.
Studies have shown that cetirizine, which contains a carboxylic acid group, can readily react with polyols like PEG to form esters. researchgate.netresearchgate.net This ester linkage is designed to be chemically stable in formulation but susceptible to cleavage within the body. researchgate.net The release of active cetirizine from the conjugate is therefore a metabolic activation step. The detection of cetirizine in plasma following the administration of the ester conjugate would confirm this in vivo biotransformation. researchgate.net
The primary mechanism for the cleavage of the ester bond in the Cetirizine PEG Ester prodrug is enzymatic hydrolysis catalyzed by esterases. nih.govnih.gov Esterases are a diverse group of enzymes, ubiquitous in the body, particularly in the liver, plasma, and gastrointestinal tract. nih.gov These enzymes catalyze the conversion of an ester into its constituent carboxylic acid and alcohol. nih.gov
In the case of Cetirizine PEG Ester, plasma and tissue esterases would recognize the ester linkage and hydrolyze it, releasing active cetirizine and the PEG moiety. nih.govnih.gov This esterase-activated approach is a common and effective strategy in prodrug design to mask polar groups like carboxylic acids, thereby improving properties such as membrane permeability and altering pharmacokinetic profiles. nih.gov The efficiency and rate of this enzymatic cleavage are critical factors that determine the concentration and duration of action of the released cetirizine.
Characterization of PEG-Related Metabolites
In preclinical settings, the metabolism of cetirizine in the presence of polyethylene glycol (PEG) has been investigated, leading to the identification of specific degradation products. When cetirizine is formulated with PEG, it can undergo oxidation. researchgate.netnih.gov This reaction is believed to occur between the drug and reactive peroxide intermediates, such as peroxyl radicals, which can form through the oxidation of PEG itself. researchgate.netnih.gov
The primary metabolite identified from this oxidative degradation is cetirizine N-oxide . researchgate.netnih.gov The formation of cetirizine N-oxide has been confirmed through forced degradation studies of cetirizine in PEG-containing formulations across a pH range of 3 to 10. nih.gov Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) were employed to analyze the degradation product. nih.gov Further confirmation of the metabolite's identity was achieved by subjecting pure cetirizine to selective oxidation with agents like hydrogen peroxide and sodium percarbonate, which yielded cetirizine N-oxide. researchgate.netnih.gov The structure of the isolated oxidation product was then definitively characterized using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. nih.gov
It is important to note that these findings relate to the degradation of cetirizine when formulated with PEG, which leads to the in-situ formation of the PEG ester and subsequent oxidation products. Specific in vivo metabolic studies on a pre-synthesized Cetirizine PEG Ester are not extensively available in the public domain. However, it is hypothesized that upon in vivo administration, the ester bond of a Cetirizine PEG Ester would likely undergo hydrolysis, releasing cetirizine and the PEG moiety. The released cetirizine would then be expected to follow its known metabolic pathway, including the potential for oxidation to cetirizine N-oxide.
Table 1: Identified PEG-Related Degradation Product of Cetirizine
| Precursor Compound | Identified Metabolite/Degradation Product | Analytical Method(s) for Identification |
| Cetirizine (in PEG formulation) | Cetirizine N-oxide | HPLC, LC-MS/MS, ¹H NMR nih.gov |
Organ-Specific Distribution and Clearance Mechanisms in Animal Models
The distribution and clearance of cetirizine, the parent compound of the ester, have been studied in various animal models, providing a basis for understanding the potential behavior of the Cetirizine PEG Ester. Cetirizine itself is a substrate for P-glycoprotein (Pgp), a key efflux transporter. nih.gov This interaction significantly limits its distribution to certain tissues, most notably the brain, which is a contributing factor to its non-sedating profile. nih.gov In Pgp-deficient mice, brain concentrations of cetirizine were found to be 2.3- to 8.7-fold higher than in wild-type mice, underscoring the role of Pgp in its brain distribution. nih.gov
Studies in rats have shown that after administration, radioactivity from labeled cetirizine is widely distributed throughout the body. nih.gov However, levels in the brain, eyes, fat, and testes were observed to be lower than plasma concentrations. nih.gov In rodent models, the liver has been identified as a primary target of multiple-dose toxicity for cetirizine, suggesting a role for this organ in its clearance. nih.gov
The clearance of cetirizine is known to be rapid. nih.gov While specific studies on the clearance mechanisms of the Cetirizine PEG Ester are not available, it is anticipated that the ester would first be cleaved into cetirizine and PEG. The clearance of the released cetirizine would then proceed through its established pathways.
Table 2: Summary of Cetirizine Distribution and Clearance Findings in Animal Models
| Animal Model | Key Findings |
| Mice | P-glycoprotein (Pgp) limits brain distribution of cetirizine. nih.gov |
| Rodents | The liver is a primary target of multiple-dose toxicity, indicating its role in clearance. nih.gov |
| Rats | Wide distribution of cetirizine, with lower concentrations in the brain, eyes, fat, and testes compared to plasma. nih.gov |
Excretion Pathways of the Conjugate and its Metabolites in Animal Models
The excretion of cetirizine has been investigated in animal models, revealing species-specific differences. In rats, excretion of radiolabeled compounds related to a novel antihistamine occurred mainly through the feces. nih.gov In contrast, studies in dogs showed that excretion was primarily via urine. nih.gov
For cetirizine itself, it undergoes substantial excretion by the kidneys. nih.gov In dogs, after the administration of hydroxyzine (which is metabolized to cetirizine), cetirizine is the predominant active substance found, and its elimination half-life is approximately 10 to 11 hours. nih.gov
Direct studies on the excretion pathways of the Cetirizine PEG Ester are not readily found in published literature. However, based on the known properties of its components, it is expected that upon administration and subsequent hydrolysis, the resulting cetirizine would be excreted via the kidneys and/or feces, consistent with findings for the parent drug in various animal models. The PEG moiety, depending on its molecular weight, would likely be excreted largely unchanged in the urine.
Table 3: Excretion Characteristics of Cetirizine in Animal Models
| Animal Model | Primary Excretion Route |
| Rats | Feces nih.gov |
| Dogs | Urine nih.govnih.gov |
Biopharmaceutical Aspects and in Vitro Release Studies
Dissolution and Release Kinetics from Carrier Systems
The dissolution and release of cetirizine (B192768) from its PEGylated ester form are fundamentally tied to the integrity of the ester linkage and the characteristics of the carrier system in which it is encapsulated.
In Vitro Drug Release from Formulated Systems (e.g., liposomes, microspheres)
The encapsulation of cetirizine into advanced drug delivery systems like liposomes and microspheres is a strategy employed to modify its release profile.
Liposomes: Studies on liposomal formulations have demonstrated the capacity to control the release of cetirizine. In one study, pegylated liposomes co-loaded with chloroquine (B1663885) and cetirizine were developed. The in vitro dissolution testing over 12 hours showed a greater percentage of cetirizine HCl released compared to chloroquine phosphate (B84403), suggesting potential differences in their encapsulation sites within the liposome. researchgate.net The release kinetics for these liposomes were found to follow a Hixon-Crowell release model. researchgate.net Further research on Indocyanine Green (ICG)-loaded pegylated liposomes indicated that such formulations provide sustained release. olemiss.edu The principle of sustained release from a pegylated carrier is a key aspect, as the PEG chains can form a hydrophilic barrier, slowing the diffusion of the encapsulated drug. olemiss.edunih.gov
Microspheres: The development of controlled-release cetirizine hydrochloride-loaded polymethacrylate (B1205211) microspheres has also been explored. An optimized formulation demonstrated an initial release of 28.87% after two hours, with the release extending beyond 12 hours. nih.gov Another approach involved encapsulating cetirizine, first dissolved in PEG-passivated carbon dots (PEG C-Dot), into Polylactic Acid (PLA) microspheres. researchgate.net This complex system was designed to provide a controlled drug delivery platform. researchgate.net The release from microspheres is often governed by factors like the polymer matrix, particle size, and drug-polymer interactions. For instance, studies with other drugs have shown that polymers like guar (B607891) gum can prolong release over several hours. mdpi.com
Influence of Formulation Parameters on Release Characteristics (e.g., pH, excipients)
The release of cetirizine from a PEG ester formulation is highly dependent on the stability of the ester bond, which is influenced by several factors.
Influence of pH: The stability of the cetirizine PEG ester is sensitive to pH. Forced degradation studies show that cetirizine undergoes significant changes in acidic or basic conditions. Specifically, the degradation of cetirizine in a polyethylene (B3416737) glycol-containing matrix has been investigated across a pH range of 3 to 10. nih.gov The primary degradation product identified under these conditions is Cetirizine N-oxide, formed through the reaction of the drug with reactive peroxide intermediates from the oxidation of PEG. nih.gov While immediate-release formulations of cetirizine hydrochloride dissolve rapidly across a pH range of 1.1 to 7.5, the stability of the ester in a Cetirizine PEG Ester formulation is a critical factor for release, with hydrolysis being a key degradation pathway. nih.gov
Influence of Excipients (PEG Molecular Weight): The polyethylene glycol itself is a critical excipient. The rate of esterification between cetirizine's carboxylic acid group and PEG's terminal hydroxyl groups is influenced by the molecular weight of the PEG. nih.gov Kinetic studies have shown that cetirizine is esterified significantly faster in PEG 400 compared to higher molecular weight PEGs like PEG 1000. nih.govresearchgate.net This is likely due to the lower viscosity and greater molecular mobility in PEG 400. nih.gov The esterification reaction is reversible, meaning the hydrolysis of the ester to release free cetirizine is in equilibrium with its formation. nih.govresearchgate.net Consequently, the choice of PEG molecular weight is a crucial parameter that dictates the stability and, therefore, the release characteristics of the formulation. A study predicted a shelf-life (t₉₅%) of only 30 hours for cetirizine in a PEG 400 formulation at 25°C, highlighting the reactivity. nih.gov
Membrane Permeation Studies (In Vitro Models)
In vitro models, particularly Caco-2 cell monolayers, are standard for predicting the intestinal absorption of drugs.
Permeability Across Artificial and Cellular Membranes (e.g., Caco-2 cells)
Studies using Caco-2 cells, which mimic the human intestinal epithelium, have shown that cetirizine's permeation is limited and that it is a substrate for the P-glycoprotein (P-gp) efflux pump. nih.govnih.govnih.gov P-gp is a protein that actively transports substances out of cells, thereby reducing their absorption. nih.gov
In one study, cetirizine exhibited an efflux ratio of 4 in Caco-2 monolayers, indicating active efflux. nih.gov Another investigation found that treating Caco-2 cells with 100 µM cetirizine significantly increased the intracellular accumulation of Rhodamine-123 (a known P-gp substrate), which suggests that cetirizine inhibits P-gp function. nih.gov The study concluded that cetirizine is a P-gp inhibitor, and this action is dose-dependent. nih.gov The effective permeability (Peff) of cetirizine itself was shown to decrease as its concentration increased from 10 to 100 µM, a characteristic of carrier-mediated transport. nih.gov
Role of the PEG Moiety in Modulating Permeation
The attachment of a Polyethylene Glycol (PEG) chain to a drug molecule, a process known as PEGylation, is a well-established strategy to alter its pharmacokinetic properties. nih.gov The primary role of the PEG moiety in the context of Cetirizine PEG Ester is to modify its permeation characteristics.
PEGylation generally increases the hydrodynamic size of a molecule and can shield it from interactions. nih.gov This can lead to reduced passive permeability across biological membranes. For example, PEGylation was used with the drug naloxone (B1662785) to create naloxegol, a derivative with reduced ability to cross the blood-brain barrier, thereby limiting its central nervous system effects. nih.gov
For Cetirizine PEG Ester, the PEG moiety would be expected to decrease its passive diffusion across the intestinal epithelium. Furthermore, the chemical interactions between PEG's ether oxygens and various functional groups can influence how the molecule interacts with membrane components and transport proteins. nih.gov While PEG 400 has been studied as a permeability enhancer in some contexts, its covalent attachment to cetirizine creates a new chemical entity with distinct properties. researchgate.net The PEG chain could potentially mask the cetirizine molecule from recognition by the P-gp transporter, although this effect can be complex and depends on the specific size and conformation of the PEG chain.
Protein Binding Interactions
The primary protein interaction of note for cetirizine in the context of biopharmaceutics is with the efflux transporter P-glycoprotein. nih.govnih.gov As an ATP-binding cassette (ABC) transporter, P-gp plays a significant role in drug absorption and distribution. nih.gov
Studies have demonstrated that cetirizine not only is transported by P-gp but also acts as an inhibitor of its function. nih.gov The treatment of Caco-2 cells with cetirizine led to a down-regulation of P-gp function and expression in a dose-dependent manner. nih.gov This inhibitory effect was confirmed in situ, where the presence of cetirizine significantly increased the intestinal permeability of digoxin, a classic P-gp substrate. nih.gov This suggests a direct interaction between cetirizine and the P-glycoprotein transporter.
The chemical nature of PEG can also influence protein interactions. PEGs interact favorably with aromatic and aliphatic carbon groups but unfavorably with carboxylate and amide oxygen groups found in proteins. nih.gov These interactions could modulate the binding of the Cetirizine PEG Ester to proteins like P-gp or plasma proteins compared to the parent drug, although specific studies on the protein binding profile of the ester itself are not widely available. The interaction is complex, as the flexible PEG chain can shield the core drug molecule from protein binding sites. nih.gov
Affinity of Cetirizine Polyethylene Glycol (PEG) Ester for Plasma Proteins (e.g., albumin)
The binding of a drug to plasma proteins, predominantly serum albumin, is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. The parent compound, cetirizine, is known to be highly bound to plasma proteins, with approximately 90% of the drug bound, primarily to albumin, at therapeutic concentrations. This extensive binding restricts its distribution into tissues.
A general principle of PEGylation is its ability to reduce the plasma protein binding of the conjugated molecule. nih.gov The presence of the hydrophilic and flexible PEG chain can create a steric hindrance, masking the binding sites on the drug molecule that would otherwise interact with plasma proteins like albumin. This shielding effect is expected to decrease the binding affinity of Cetirizine PEG Ester compared to the unconjugated cetirizine. Consequently, a higher fraction of the PEGylated ester would remain unbound in the plasma, potentially altering its volume of distribution and elimination half-life. While the literature consistently supports this general trend for PEGylated compounds, specific quantitative data detailing the binding affinity (e.g., percentage of binding or dissociation constants) of this compound for plasma proteins were not available in the public domain at the time of this writing.
Expected Impact of PEGylation on Cetirizine's Plasma Protein Binding
| Parameter | Unconjugated Cetirizine | This compound (Expected) | Rationale |
| Plasma Protein Binding | High (~90%) | Reduced | The PEG chain provides a hydrophilic shield, sterically hindering the interaction between the cetirizine moiety and binding sites on plasma proteins like albumin. nih.gov |
| Unbound Fraction in Plasma | Low | Increased | A direct consequence of reduced plasma protein binding, leading to a higher concentration of the free, pharmacologically active drug. |
| Volume of Distribution | Low | Potentially Altered | Changes in protein binding can influence the extent to which the drug distributes into various tissues. |
| Elimination Half-life | ~7-9 hours | Extended | Reduced protein binding can lead to a longer circulation time, a common outcome of PEGylation. |
Methodologies for Quantifying Protein Binding (e.g., ultrafiltration)
To experimentally determine the extent of plasma protein binding of a compound like this compound, several in vitro techniques are available. Among these, ultrafiltration is a widely used and relatively rapid method. nih.govmdpi.com
The principle of ultrafiltration involves the separation of a protein-free filtrate from a solution containing the drug and plasma proteins by applying centrifugal force across a semipermeable membrane. mdpi.com The membrane has a specific molecular weight cut-off that retains large molecules like albumin and other plasma proteins, while allowing smaller, unbound drug molecules to pass through into the ultrafiltrate.
A typical ultrafiltration experiment for Cetirizine PEG Ester would involve the following steps:
Incubation: A solution of Cetirizine PEG Ester is incubated with human plasma or a solution of human serum albumin at a controlled temperature (typically 37°C) and pH to allow binding to reach equilibrium.
Centrifugation: The mixture is then placed in an ultrafiltration device and centrifuged. The centrifugal force drives the solvent and unbound drug molecules through the semipermeable membrane.
Quantification: The concentration of Cetirizine PEG Ester in the resulting protein-free ultrafiltrate is measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This concentration represents the unbound or free fraction of the drug.
Calculation: The percentage of protein binding is then calculated by comparing the concentration of the unbound drug in the ultrafiltrate to the total drug concentration in the initial plasma solution.
A significant challenge in ultrafiltration is the potential for non-specific binding of the drug to the filter membrane and the device itself, which can lead to an overestimation of protein binding. nih.govmdpi.com To mitigate this, modified ultrafiltration techniques, such as pre-saturating the device, may be employed. nih.gov
Other methods that can be used to quantify protein binding include equilibrium dialysis and ultracentrifugation, with equilibrium dialysis often considered the "gold standard" due to its lower susceptibility to non-specific binding, though it is more time-consuming than ultrafiltration. nih.gov
Theoretical and Computational Chemistry Approaches in Prodrug Research
Molecular Modeling and Docking Studies of Esterase-Prodrug Interactions
Molecular modeling and docking are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of the Cetirizine (B192768) PEG Ester prodrug, these methods are invaluable for understanding how the prodrug interacts with esterase enzymes, which are responsible for its hydrolytic cleavage to release the active cetirizine.
The catalytic site of hydrolytic enzymes like human carboxylesterases (hCE) contains key amino acid residues, such as serine, histidine, and glutamine, that facilitate the cleavage of ester bonds. longdom.org Molecular docking simulations can be employed to place the Cetirizine PEG Ester into the active site of a relevant esterase. The goal is to identify the most stable binding pose and to analyze the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the enzyme-prodrug complex.
A typical molecular docking study for the Cetirizine PEG Ester would involve the following steps:
Preparation of the Receptor: A high-resolution 3D crystal structure of a target human esterase (e.g., hCE1 or hCE2) is obtained from a protein databank.
Preparation of the Ligand: A 3D model of the Cetirizine PEG Ester is constructed and its energy is minimized.
Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the enzyme's active site.
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions driving the binding.
While specific docking studies on Cetirizine PEG Ester are not widely published, insights can be drawn from studies on other ester prodrugs. For example, computational models have been used to elucidate how the structure and length of a prodrug's linker affect its fit within an enzyme's active site. longdom.orgnih.gov For the Cetirizine PEG Ester, docking could reveal how the flexible PEG chain positions the ester bond for optimal interaction with the catalytic triad (B1167595) of the esterase.
Table 1: Illustrative Example of Molecular Docking Results for Cetirizine PEG Ester with Human Carboxylesterase 1 (hCE1)
| Parameter | Value | Interacting Residues in hCE1 Active Site |
| Binding Energy (kcal/mol) | -7.8 | SER203, HIS448, GLU337 |
| Hydrogen Bonds | 3 | SER203, GLY122, GLY123 |
| Hydrophobic Interactions | 5 | TRP235, PHE338, ILE449 |
Note: This table is a hypothetical representation of typical results from a molecular docking simulation and is for illustrative purposes only.
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations provide a deeper understanding of the electronic structure of molecules and the energetics of chemical reactions. These methods are particularly useful for studying the formation and cleavage of the ester bond in the Cetirizine PEG Ester.
DFT and Ab Initio Calculations for Ester Bond Formation and Cleavage
Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools for investigating reaction mechanisms. For the Cetirizine PEG Ester, these calculations can model the esterification reaction between cetirizine and polyethylene (B3416737) glycol, as well as the subsequent hydrolysis of the ester bond.
The esterification of cetirizine with PEG has been studied experimentally, showing that the reaction is reversible and follows second-order kinetics. optibrium.com Cetirizine is esterified approximately 240 times faster than indomethacin (B1671933) under similar conditions, and the reaction rate is influenced by the molecular weight of the PEG, likely due to viscosity effects. optibrium.com
Quantum chemical calculations could complement these experimental findings by:
Calculating the reaction energies: Determining the change in enthalpy and Gibbs free energy for the esterification and hydrolysis reactions.
Mapping the potential energy surface: Identifying the minimum energy pathways for the reactions.
Analyzing the electronic structure: Investigating how the electron density changes during bond formation and cleavage. This can be aided by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which provides insight into the electron transfer between the enzyme and the prodrug. longdom.org
Transition State Analysis of Hydrolytic Reactions
The hydrolysis of the Cetirizine PEG Ester is a critical step for the release of the active drug. Transition state theory is a fundamental concept in chemical kinetics that describes the energy barrier that must be overcome for a reaction to occur. Quantum chemical calculations can be used to locate and characterize the transition state structure for the hydrolysis of the ester bond.
The analysis of the transition state provides key information, including:
Activation Energy: The energy difference between the reactants and the transition state, which determines the rate of the reaction.
Geometry of the Transition State: The arrangement of atoms at the highest point on the reaction pathway. For ester hydrolysis, this typically involves a tetrahedral intermediate.
Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Studies on the hydrolysis of other esters have shown that the activation barrier can be significantly lowered by the presence of water molecules that act as catalysts. nih.gov For the Cetirizine PEG Ester, computational analysis of the transition state could help to predict its stability and rate of hydrolysis under physiological conditions.
In Silico Prediction of Biopharmaceutical Properties
The ultimate goal of creating a prodrug like the Cetirizine PEG Ester is to improve its biopharmaceutical properties. In silico methods are increasingly used to predict these properties early in the drug development process, reducing the need for extensive experimental testing. longdom.orgnih.gov
Prediction of ADME Parameters (e.g., intestinal permeability, metabolic stability)
ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the pharmacokinetic profile of a drug. Computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict these properties based on the molecular structure of the compound. nih.gov
For the Cetirizine PEG Ester, in silico ADME prediction could be used to estimate:
Intestinal Permeability: The parent drug, cetirizine, is a substrate for the P-glycoprotein (P-gp) efflux pump, which can limit its absorption. nih.gov PEGylation can sometimes alter a drug's interaction with transporters. QSAR models can be used to predict the permeability of the Cetirizine PEG Ester and to assess whether it is likely to be a P-gp substrate.
Table 2: Predicted ADME Properties of Cetirizine vs. Hypothetical Cetirizine PEG Ester
| Property | Cetirizine (Experimental/Predicted) | Cetirizine PEG Ester (Hypothetical Prediction) | Rationale for Change |
| Aqueous Solubility | High | Very High | Addition of hydrophilic PEG chain |
| Intestinal Permeability (Papp) | Moderate | Potentially Lowered | Increased molecular weight and hydrophilicity |
| P-gp Substrate | Yes nih.gov | Potentially No | Steric hindrance from the PEG chain may prevent binding to P-gp |
| Metabolic Stability (microsomal) | High | Moderate | Ester bond is susceptible to hydrolysis by esterases |
Note: This table presents a combination of known properties of cetirizine and hypothetical predictions for its PEG ester to illustrate the expected impact of PEGylation.
Conformational Analysis and Lipophilicity Potential of Cetirizine PEG Esters
The three-dimensional conformation of a molecule and its lipophilicity are key determinants of its biological activity and pharmacokinetic properties.
Conformational Analysis: The parent drug, cetirizine, exists as a zwitterion at physiological pH and can adopt folded conformations that partially neutralize its intramolecular charges. nih.gov The Cetirizine PEG Ester, with its long and flexible PEG chain, is expected to have a much more complex conformational landscape. Computational methods like molecular dynamics (MD) simulations can be used to explore the different conformations that the molecule can adopt in solution. This is important because the conformation of the prodrug can affect its ability to bind to esterases and other proteins. A 3D conformational analysis of the Cetirizine PEG Ester has indicated significant flexibility due to the mobility of the polyethylene glycol chain, which can influence its molecular interactions.
Lipophilicity Potential: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's preference for a lipid versus an aqueous environment. Cetirizine has a relatively low lipophilicity (logD at pH 7.4 = 1.5). nih.gov The addition of a PEG chain, which is hydrophilic, would be expected to further decrease the lipophilicity of the molecule. Computational models can accurately predict the logP and logD values of molecules. For the Cetirizine PEG Ester, these calculations would be crucial for understanding how PEGylation affects its ability to cross biological membranes.
Table 3: Physicochemical Properties of Cetirizine
| Property | Value | Reference |
| Molecular Weight | 388.9 g/mol | nih.gov |
| logD (pH 7.4) | 1.5 | nih.gov |
| pKa | 2.9 (acidic), 7.9 (basic) | nih.gov |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Contexts
The development of prodrugs, such as Cetirizine Polyethylene Glycol (PEG) Ester, is predicated on optimizing the pharmacokinetic properties of the parent drug to enhance its therapeutic efficacy. In the preclinical phase of drug discovery, pharmacokinetic/pharmacodynamic (PK/PD) modeling serves as a critical tool to predict the dose-concentration-effect relationship of a new chemical entity. For a prodrug like Cetirizine PEG Ester, such modeling would be instrumental in understanding its absorption, distribution, metabolism, and excretion (ADME) profile, and how these processes influence the release of the active cetirizine molecule and its subsequent antihistaminic effects.
While specific preclinical PK/PD modeling data for Cetirizine PEG Ester is not extensively available in publicly accessible literature, the principles of such studies can be outlined based on established methodologies for other ester prodrugs and the known pharmacology of cetirizine.
A preclinical PK/PD model for Cetirizine PEG Ester would aim to characterize the time course of both the prodrug and the released cetirizine in plasma and at the site of action, and correlate these concentrations with a pharmacodynamic endpoint, such as the inhibition of histamine-induced effects.
Pharmacokinetic Considerations in Preclinical Models:
The pharmacokinetic profile of Cetirizine PEG Ester would be investigated in various animal models (e.g., rodents, canines) to determine key parameters. These studies would involve administering the compound and collecting serial blood samples to measure the concentrations of both the ester prodrug and the active cetirizine.
A hypothetical pharmacokinetic model for Cetirizine PEG Ester would likely be a multi-compartment model that accounts for:
Absorption: The rate and extent of absorption of the intact ester prodrug from the administration site (e.g., oral, dermal).
Conversion: The rate of hydrolysis of the PEG ester to release active cetirizine. This conversion can occur in the gastrointestinal tract, liver, or systemic circulation, mediated by esterase enzymes.
Distribution: The distribution of both the prodrug and active drug into various tissues.
Elimination: The clearance of the prodrug and the active drug from the body.
The data from these studies would be used to populate a PK model and simulate concentration-time profiles under different dosing scenarios.
Pharmacodynamic Assessment in Preclinical Models:
The pharmacodynamic component of the model would involve measuring a relevant biological response to the drug. For an antihistamine like cetirizine, a common preclinical pharmacodynamic model is the histamine-induced wheal and flare test in animals like guinea pigs or dogs.
The model would aim to establish a relationship between the plasma concentrations of active cetirizine (derived from the prodrug) and the degree of inhibition of the histamine-induced response. This relationship is often described by an Emax model, which relates drug concentration to the pharmacological effect.
Integrated PK/PD Modeling:
The ultimate goal of preclinical PK/PD modeling for Cetirizine PEG Ester would be to integrate the pharmacokinetic and pharmacodynamic data to create a predictive model. This model could then be used to:
Estimate the therapeutic dose range for first-in-human studies.
Predict the onset and duration of action of the prodrug.
Understand the impact of formulation variables on drug performance.
Compare the potential advantages of the PEG ester prodrug over conventional cetirizine formulations.
Research on the esterification of cetirizine with polyols like polyethylene glycol has indicated that cetirizine readily forms esters. researchgate.netresearchgate.net One study found that cetirizine was significantly more reactive in forming esters with PEG compared to other drugs like indomethacin. researchgate.net This high reactivity suggests that the in vivo conversion of a Cetirizine PEG Ester prodrug back to the active cetirizine could be efficient.
A study on the kinetics of this esterification process provides insight into the stability of such esters, which is a crucial factor for a prodrug's shelf-life and in vivo performance. researchgate.net The rate of esterification was found to be influenced by the chain length of the polyethylene glycol, with longer chains leading to a slower reaction rate, likely due to increased viscosity. researchgate.net
Structure Activity Relationship Sar Studies of the Ester Linkage and Pegylation
Influence of Ester Linkage Position and Stereochemistry on Prodrug Stability and Activation
The esterification of cetirizine (B192768) occurs at its carboxylic acid group. nih.gov The reactivity of this group can be influenced by the surrounding molecular architecture. Although cetirizine is administered as a racemic mixture, its enantiomers could exhibit different rates of esterification and subsequent hydrolysis. The spatial arrangement of the atoms, or stereochemistry, at the chiral center can affect how the molecule fits into the active site of the enzymes responsible for its activation.
Carboxylesterases, the primary enzymes responsible for the hydrolysis of ester prodrugs, are known to exhibit stereoselectivity. nih.govnih.govmdpi.com For instance, the human carboxylesterase CES1A1 has been shown to stereoselectively hydrolyze methylphenidate, with a higher catalytic efficiency for the l-enantiomer (B50610) compared to the d-enantiomer. nih.gov This suggests that if Cetirizine PEG Ester were to be synthesized from a single enantiomer of cetirizine, the resulting stereoisomers of the prodrug would likely display different rates of hydrolysis and activation in vivo. This differential activation could, in turn, affect the pharmacokinetic and pharmacodynamic profile of the released cetirizine.
The stability of the ester linkage is also a critical factor. Studies on other ester prodrugs have shown that the position of the ester bond within a molecule can impact its susceptibility to both chemical and enzymatic hydrolysis. nih.gov A more sterically hindered ester group, for example, would be expected to be more stable and hydrolyze more slowly. While cetirizine itself has a single carboxylic acid group for esterification, the principle of steric hindrance from the attached PEG chain would still apply.
Correlation Between Polyethylene (B3416737) Glycol Chain Length and Biorelevant Stability
The length of the polyethylene glycol (PEG) chain is a crucial determinant of the physicochemical and biological properties of the Cetirizine PEG Ester conjugate. Research on various PEGylated molecules has demonstrated a direct correlation between PEG chain length and the stability of the conjugate in biological environments.
Longer PEG chains generally provide a greater steric shield around the ester linkage, protecting it from enzymatic degradation by plasma esterases. nih.gov This steric hindrance reduces the access of hydrolytic enzymes to the ester bond, thereby increasing the prodrug's half-life in circulation. nih.gov Studies on other PEGylated compounds have shown that increasing the molecular weight of the PEG can enhance the stability of the conjugate. For example, a study on PEGylated peptides showed that analogues with a higher number of ethylene (B1197577) glycol units exhibited increased stability in rat serum. mdpi.com
The following table summarizes the general relationship between PEG chain length and the stability of PEGylated prodrugs based on findings from various studies.
| PEG Chain Length | Effect on Biorelevant Stability | Underlying Mechanism | Reference Example |
|---|---|---|---|
| Short | Lower Stability | Less steric hindrance, allowing greater access of esterases to the ester linkage. | Studies on PEGylated peptides showed that those with shorter PEG chains were less resistant to degradation in human plasma. mdpi.com |
| Long | Higher Stability | Increased steric hindrance, which shields the ester bond from enzymatic hydrolysis. | PEGylated phospho-ibuprofen with a 2000 Da PEG chain was found to be stable against hydrolysis by carboxylesterases. nih.gov |
Impact of PEGylation Degree on Enzymatic Hydrolysis Rates
The degree of PEGylation, which refers to the number of PEG chains attached to a single drug molecule, can also significantly impact the rate of enzymatic hydrolysis. For a molecule like cetirizine, which has a single carboxylic acid group, this would typically involve mono-PEGylation. However, in the context of other drug molecules or potential derivatives, the concept of multi-PEGylation is relevant.
Increasing the number of attached PEG chains generally leads to a greater steric hindrance around the drug molecule, further protecting it from enzymatic attack. This can result in a slower rate of hydrolysis and a more prolonged release of the active drug. mdpi.com Studies on other molecules have shown that di-PEGylated derivatives can have different properties compared to their mono-PEGylated counterparts. For instance, in a study of a PEGylated protein, the addition of a second PEG chain was found to further increase its stability. researchgate.net
The configuration of the PEG linker can also play a role. For example, pendant PEG chains have been shown to provide better stability and pharmacokinetic profiles for antibody-drug conjugates compared to linear PEG chains. researchgate.net This is attributed to the more effective shielding of the drug molecule by the pendant configuration.
The impact of the degree of PEGylation on enzymatic hydrolysis is a key consideration in the design of prodrugs, as it allows for the fine-tuning of the drug release rate to achieve the desired therapeutic effect.
Relationship Between Conjugate Structure and Preclinical Pharmacokinetic Profiles (Non-Human)
The structure of the Cetirizine PEG Ester conjugate is expected to have a profound impact on its pharmacokinetic profile in non-human preclinical models. PEGylation is a well-established strategy to modify the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. nih.gov
One of the primary effects of PEGylation is an increase in the hydrodynamic radius of the molecule. nih.gov This increased size can lead to reduced renal clearance, as the larger conjugate is less readily filtered by the kidneys. nih.gov This, in turn, prolongs the circulation half-life of the drug. Studies on other PEGylated drugs have consistently demonstrated this effect. For example, a study on a PEGylated peptide, Onc72, showed that conjugation with a 20 kDa PEG resulted in a significantly longer elimination half-life in mice compared to the 5 kDa PEG conjugate and the free peptide. nih.govnih.gov
Furthermore, the hydrophilic nature of PEG can increase the water solubility of hydrophobic drugs and can also mask the parent drug from the immune system and proteolytic enzymes, further contributing to its longevity in the body. nih.govnih.gov
While specific preclinical pharmacokinetic data for Cetirizine PEG Ester is not publicly available, studies on other PEGylated ester prodrugs provide a strong indication of the expected outcomes. For instance, a PEGylated version of phospho-ibuprofen was shown to have significantly higher blood levels and a longer area under the curve (AUC) in mice compared to the non-PEGylated drug. nih.gov The blood levels of the main hydrolytic product, ibuprofen, were minimal, indicating that PEGylation effectively protected the prodrug from premature hydrolysis. nih.gov
The following table summarizes the expected impact of PEGylation on the preclinical pharmacokinetic parameters of a cetirizine conjugate, based on data from other PEGylated drugs.
| Pharmacokinetic Parameter | Expected Change with PEGylation | Reasoning | Supporting Evidence from Other Drug Studies |
|---|---|---|---|
| Absorption | May be altered depending on the route of administration. | Increased size and hydrophilicity can affect membrane transport. | PEGylation can influence the absorption of orally administered drugs. ebrary.net |
| Distribution | Reduced volume of distribution. | The large size of the conjugate may limit its distribution to certain tissues. | PEGylated drugs often exhibit a smaller volume of distribution. nih.gov |
| Metabolism | Decreased rate of metabolism. | Steric hindrance from the PEG chain protects the ester linkage from hydrolysis. | PEGylated phospho-ibuprofen showed significantly reduced hydrolysis in mice. nih.gov |
| Elimination Half-life (t1/2) | Increased half-life. | Reduced renal clearance and protection from metabolic enzymes. | PEGylation of the peptide Onc72 significantly increased its elimination half-life in mice. nih.govnih.gov |
| Area Under the Curve (AUC) | Increased AUC. | Slower clearance and longer circulation time lead to greater overall drug exposure. | PEGylated phospho-ibuprofen had a much larger AUC compared to the parent drug in mice. nih.gov |
Future Research Directions and Methodological Advancements
Development of Novel Synthetic Strategies for Higher Yield and Purity
The synthesis of Cetirizine (B192768) PEG Ester typically involves the esterification of cetirizine's carboxylic acid group with a polyethylene (B3416737) glycol. Current methods, often employing catalysts like sulfuric acid or lipase (B570770) enzymes, are subject to challenges such as reversible reactions and the formation of impurities. nih.gov Kinetic studies have shown that the esterification of cetirizine in PEG is a reversible reaction, which can limit the final product yield. nih.gov
Future research should focus on developing novel synthetic strategies to overcome these limitations. This includes the exploration of more efficient and selective catalytic systems to drive the reaction equilibrium towards the product side, thus increasing the yield. Optimizing reaction parameters such as temperature and molar ratios of reactants is crucial; for instance, using an excess of PEG can favor ester formation. Furthermore, given that the purity of the final product is dependent on the starting materials, advancements in the synthesis of high-purity cetirizine are also relevant. researchgate.net The development of continuous flow-chemistry processes could offer better control over reaction conditions, leading to higher purity and yield while minimizing side reactions.
Exploration of Alternative Cleavable Linkages for Tuned Release Profiles
The ester bond in Cetirizine PEG Ester is susceptible to hydrolysis, which allows for the release of the active cetirizine molecule. nih.gov However, this simple ester linkage may not provide optimal control over the drug release rate. Future research should explore the incorporation of alternative cleavable linkers to create prodrugs with more finely tuned release profiles.
These advanced linkers could be designed to be sensitive to specific physiological conditions, such as pH changes or the presence of certain enzymes. jenkemusa.com Examples of such linkers used in other PEGylated systems include:
Disulfide bonds: These are stable in the general circulation but are readily cleaved in the reducing environment inside cells. jenkemusa.combroadpharm.com
Enzymatically cleavable oligopeptides: These linkers can be designed to be substrates for specific enzymes that are overexpressed at a target site, allowing for site-specific drug release. jenkemusa.com
pH-sensitive linkers: Hydrazone or acetal (B89532) linkages can be engineered to be stable at physiological pH but hydrolyze rapidly in the acidic environment of tumors or endosomes.
By integrating these advanced linkers into the structure of Cetirizine PEG Ester, it may be possible to design prodrugs that release cetirizine in a controlled, predictable, and targeted manner. jenkemusa.com
Integration of Advanced Analytical Techniques for Comprehensive Characterization
The comprehensive characterization of Cetirizine PEG Ester is complicated by the polydispersity of the PEG component, resulting in a mixture of molecules with varying chain lengths. While techniques like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection are currently used for quantification and identification, more advanced analytical methods are needed for a truly comprehensive understanding of the compound. nih.govnih.gov
Future methodological advancements should focus on:
High-resolution mass spectrometry (HRMS): To precisely determine the mass of different PEGylated species and identify impurities.
Tandem MS (MS/MS): For detailed structural elucidation of the ester and its degradation products, such as confirming the site of esterification. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy: Advanced 1H and 13C NMR techniques can provide unambiguous structural confirmation of the final product and help quantify impurities. researchgate.net
Size-Exclusion Chromatography (SEC): To characterize the molecular weight distribution of the PEGylated cetirizine.
Advanced HPLC methods: The use of reverse-phase HPLC with C18 columns and gradient elution is effective for separating positional isomers, a critical aspect of quality control.
Integrating these techniques will provide a more complete picture of the product's identity, purity, and distribution of PEG chain lengths, which is essential for establishing structure-activity relationships.
Mechanistic Studies on Excipient-Induced Degradation and Stabilization Strategies
Cetirizine is known to be susceptible to degradation in formulations containing PEG. researchgate.netnih.gov Studies have shown that this degradation can arise from the oxidation of cetirizine by reactive peroxide intermediates formed through the auto-oxidation of PEG. researchgate.netnih.gov This process leads to the formation of degradation products like cetirizine N-oxide. researchgate.netnih.gov The ester linkage itself is also prone to hydrolysis, particularly at elevated temperatures. nih.gov
A critical area for future research is the in-depth mechanistic study of these degradation pathways. Understanding the precise mechanisms of both oxidation and hydrolysis will enable the development of more effective stabilization strategies. Current strategies include lyophilization, the addition of antioxidants such as ascorbic acid, and maintaining the pH of liquid formulations between 5.0 and 6.5 to minimize hydrolysis. Future investigations could explore the use of novel, more potent antioxidants or the development of formulations that intrinsically protect the compound from both hydrolytic and oxidative degradation.
| Degradation Pathway | Implicated Factors | Potential Stabilization Strategy |
| Oxidation | Reactive peroxide intermediates from PEG | Addition of antioxidants (e.g., ascorbic acid), use of high-purity PEGs with low peroxide content. researchgate.netnih.gov |
| Hydrolysis | pH, Temperature | pH control (maintaining pH 5.0-6.5), lyophilization, storage at controlled temperatures. nih.gov |
Refinement of In Silico Models for Predictive Prodrug Design
The design of effective prodrugs can be significantly accelerated through the use of computational, or in silico, models. nih.gov These models can predict various properties of a drug candidate before it is synthesized, saving time and resources. nih.govfrontiersin.org For Cetirizine PEG Ester, future research should focus on refining in silico models to predict key attributes.
These predictive models can include:
Quantitative Structure-Activity Relationship (QSAR): To correlate structural features (like PEG chain length) with biological activity and release kinetics.
Molecular Docking and Dynamics: To simulate the interaction of the prodrug with metabolizing enzymes (e.g., esterases) and predict the rate of cleavage. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To predict the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug using tools like SwissADME. mdpi.com
Toxicity Prediction: To virtually screen for potential toxicities, as demonstrated with platforms like ProTox-II for other ester prodrugs. mdpi.com
Investigation of Cetirizine Polyethylene Glycol (PEG) Ester in Targeted Drug Delivery Systems (Preclinical focus)
PEGylation is a well-established strategy to improve the circulation time and stability of drug delivery systems like nanoparticles. nih.gov A promising future direction is the incorporation of Cetirizine PEG Ester into targeted drug delivery systems. This would involve a preclinical focus on developing nanocarriers that can deliver the cetirizine prodrug specifically to sites of allergic inflammation.
Research in this area could involve:
Functionalization of Nanoparticles: Engineering nanoparticles (e.g., liposomes or polymeric nanoparticles) loaded with Cetirizine PEG Ester and functionalized with targeting ligands (e.g., antibodies or peptides) that recognize receptors on inflammatory cells like mast cells or eosinophils. nih.gov
Stealth Properties: Leveraging the inherent "stealth" properties of PEG to help the nanocarriers evade the immune system, thereby increasing their circulation time and the likelihood of reaching the target tissue. nih.gov
Controlled Release: Designing the nanoparticles to release the cetirizine prodrug in response to local stimuli at the site of inflammation, which would then be cleaved to release the active drug.
A study on PEG nanoparticles cross-linked with disulfide bonds and functionalized with hyaluronic acid (HA) demonstrated successful targeting of CD44-expressing cancer cells, providing a model for how such systems could be adapted for targeted anti-inflammatory therapy. nih.gov
Comparative Studies with Other Polyol Esters of Cetirizine
Cetirizine, having a carboxylic acid group, can react with various polyol excipients to form esters. nih.govresearchgate.net Studies have shown that cetirizine readily forms monoesters with glycerol (B35011) and sorbitol in oral solutions, with over 1% conversion observed within a week at 40°C. nih.govresearchgate.net A comprehensive understanding of the relative advantages and disadvantages of Cetirizine PEG Ester requires direct comparative studies with these other polyol esters.
Future research should systematically compare these esters based on several key parameters:
| Parameter | Cetirizine PEG Ester | Cetirizine Glycerol/Sorbitol Ester | Research Focus |
| Rate of Formation | Relatively fast, dependent on PEG molecular weight (slower in PEG 1000 vs. PEG 400). nih.govresearchgate.net | Readily formed in oral solutions. nih.govresearchgate.net | Quantitative kinetic comparison under identical conditions to determine relative reactivity. |
| Stability | Reversible reaction; ester is unstable at higher temperatures. nih.govnih.gov | Also found to be unstable and degrade at higher temperatures. nih.govresearchgate.net | Comparative stability studies across a range of pH and temperatures to determine shelf-life. |
| Release Profile | Dependent on PEG chain length and potential for hydrolysis. | Dependent on the specific polyol structure. | In vitro and ex vivo release studies to compare the rate of cetirizine release. |
| Physicochemical Properties | Enhanced solubility due to flexible PEG chain. | Likely increased hydrophilicity. | Characterization of solubility, hygroscopicity, and other formulation-relevant properties. |
A kinetic study comparing the esterification of cetirizine and indomethacin (B1671933) found that cetirizine was esterified approximately 240 times faster than indomethacin at 80°C in PEG 400. nih.gov Similar rigorous kinetic and stability comparisons with other polyol esters would provide invaluable data for formulation scientists to select the most appropriate prodrug strategy for a given application.
Q & A
Q. What experimental design considerations are critical when synthesizing Cetirizine-PEG esters via esterification reactions?
- Methodological Answer: Esterification reactions between Cetirizine's carboxylic acid group and PEG's terminal hydroxyl groups require precise control of reaction stoichiometry, temperature (typically 50–80°C), and PEG molecular weight. Use anhydrous conditions to minimize hydrolysis and monitor reaction progress via HPLC-UV. Kinetic studies show PEG 400 facilitates faster esterification than higher molecular weight PEGs (e.g., PEG 1000) due to lower viscosity and improved molecular mobility . Include a reversible reaction model to account for ester hydrolysis, which impacts product yield .
Q. What chromatographic techniques are optimal for resolving positional isomers in Cetirizine-PEG ester derivatives?
- Methodological Answer:
Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) effectively separates positional isomers. For PEGylated esters, use mass spectrometry (HPLC-MS) to confirm esterification sites. System suitability tests must ensure resolution ≥2.0 between adjacent peaks, as per USP guidelines for PEG analysis . SMILES notation (e.g.,
ClC1=CC=C(C=C1)[C@@]...) aids in predicting retention behavior .
Q. What quality control parameters should be established for PEG raw materials used in Cetirizine ester synthesis?
- Methodological Answer: PEG materials must meet pharmacopeial standards (USP/PhEur) for:
- Molecular weight distribution: Determined via gel permeation chromatography (GPC) against polystyrene standards.
- Impurities: Limit ethylene glycol (<0.2%), 1,4-dioxane (<10 ppm), and heavy metals (<20 ppm) using gas chromatography and atomic absorption spectroscopy .
- Viscosity: Measure kinematic viscosity at 40°C to ensure batch consistency, as viscosity impacts reaction kinetics .
Advanced Research Questions
Q. How can the esterification kinetics of Cetirizine in PEG be quantitatively analyzed to predict formulation stability?
- Methodological Answer:
Conduct time-course studies at 50–80°C using HPLC-UV to quantify Cetirizine depletion. Apply a second-order reversible kinetic model:
Rate constants (, ) are temperature-dependent, with activation energy calculated via Arrhenius plots. For PEG 400 at 25°C, the predicted shelf-life () is 30 hours, necessitating stabilizers or high-molecular-weight PEGs to slow ester hydrolysis .
Q. How do PEG molecular weight and viscosity influence the esterification rate of Cetirizine in PEG-based formulations?
- Methodological Answer: Lower molecular weight PEGs (e.g., PEG 400) exhibit higher esterification rates due to reduced viscosity (), enhancing reactant diffusion. At 80°C, Cetirizine esterifies 240× faster in PEG 400 vs. PEG 1000. Use rheometric analysis to correlate viscosity with rate constants () and optimize formulations for stability .
Q. What analytical strategies are effective in identifying and quantifying esterification-derived impurities in Cetirizine-PEG ester formulations?
- Methodological Answer:
- Impurity Profiling: Use HPLC-MS with electrospray ionization (ESI+) to detect hydrolytic byproducts (e.g., free Cetirizine) and positional isomers. Compare with synthesized reference standards (e.g., Levocetirizine PEG 400 Ester) .
- Quantification: Employ a validated HPLC-UV method with LOD ≤0.1% and LOQ ≤0.3% for impurities. Cross-validate with NMR (, ) for structural confirmation .
Q. How does the choice of PEG chain length affect the physicochemical properties of Cetirizine-PEG ester conjugates?
- Methodological Answer:
- Solubility: Shorter PEG chains (e.g., PEG 400) increase aqueous solubility via hydrogen bonding.
- Thermal Stability: Higher PEGs (e.g., PEG 3350) improve melt stability ( >50°C) due to crystalline domains.
- Bioavailability: PEGylation reduces plasma protein binding, extending half-life. Characterize using differential scanning calorimetry (DSC) and in vitro dissolution testing .
Q. How can researchers address discrepancies in reaction reversibility when studying Cetirizine-PEG ester formation?
- Methodological Answer:
- Equilibrium Control: Add molecular sieves to absorb water, shifting equilibrium toward ester formation.
- Kinetic Modeling: Use nonlinear regression to fit time-dependent concentration data, accounting for reverse hydrolysis. Validate with Arrhenius-derived activation energies .
Methodological Validation & Standards
Q. What validation criteria are essential when developing reference standards for Cetirizine-PEG ester impurities?
- Methodological Answer: Reference standards must comply with ICH Q2(R1) guidelines:
Q. What statistical approaches are recommended for analyzing contradictory data in Cetirizine-PEG ester degradation studies?
- Methodological Answer:
Apply multivariate analysis (ANOVA) to identify significant factors (e.g., temperature, PEG ). Use principal component analysis (PCA) to resolve overlapping degradation pathways. Report 95% confidence intervals for rate constants and validate models with Akaike’s Information Criterion (AIC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
